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  • Product: (3-Amino-2-methoxyphenyl)methanol
  • CAS: 5129-24-8

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of (3-Amino-2-methoxyphenyl)methanol: A Technical Guide for Drug Development

Executive Summary In modern structure-based drug design, the selection of an appropriate aromatic scaffold is often the defining factor in achieving target selectivity and favorable pharmacokinetic properties. (3-Amino-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, the selection of an appropriate aromatic scaffold is often the defining factor in achieving target selectivity and favorable pharmacokinetic properties. (3-Amino-2-methoxyphenyl)methanol (CAS: 5129-24-8) has emerged as a highly versatile, tri-functional building block[1]. By presenting an amino group, a methoxy group, and a hydroxymethyl group on a single benzene ring, this molecule offers orthogonal reactivity handles. As an application scientist overseeing early-stage drug discovery workflows, I frequently deploy this scaffold in the synthesis of advanced kinase inhibitors—most notably against targets like GSK3a[2] and TYK2[3]. This whitepaper details its physicochemical profile, mechanistic utility, and a field-validated synthetic protocol designed for high-yield recovery.

Molecular Architecture & Physicochemical Profiling

The strategic value of (3-amino-2-methoxyphenyl)methanol lies in its dense functionalization. The ortho-relationship between the methoxy (-OCH₃) and amino (-NH₂) groups creates a specific steric and electronic environment. The methoxy group acts as a conformational lock, forcing substituents attached to the amine out of coplanarity with the aromatic ring—a critical feature for fitting into narrow kinase hinge regions[3].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters that dictate the molecule's behavior in both synthetic environments and biological systems[4],[1].

PropertyValueSignificance in Drug Design
IUPAC Name (3-Amino-2-methoxyphenyl)methanolStandard nomenclature for regulatory filing.
CAS Registry Number 5129-24-8Unique identifier for sourcing[4].
Molecular Formula C₈H₁₁NO₂Defines exact mass requirements.
Molecular Weight 153.18 g/mol Low MW allows for extensive downstream elaboration.
Topological Polar Surface Area (TPSA) 55.5 ŲOptimal for membrane permeability (Rule of 5 compliant).
Hydrogen Bond Donors 3 (-NH₂, -OH)Facilitates strong interactions with target protein backbones.
Hydrogen Bond Acceptors 3 (-N, -O-, -OH)Enhances aqueous solubility and solvent interactions.
Predicted LogP 0.6 – 0.9Highly hydrophilic; improves overall drug solubility.

Synthetic Strategies & Experimental Workflows

The most robust method for generating (3-amino-2-methoxyphenyl)methanol is the direct reduction of its corresponding carboxylic acid, 3-amino-2-methoxybenzoic acid [2].

Causality in Reagent Selection
  • Why Lithium Aluminum Hydride (LiAlH₄)? Carboxylic acids are notoriously resistant to reduction. Milder hydrides like NaBH₄ are insufficiently nucleophilic to attack the electron-rich carboxylate anion formed upon initial deprotonation. LiAlH₄ provides the aggressive hydride transfer required to force the reduction through to the primary alcohol[2].

  • Why Anhydrous THF? LiAlH₄ reacts explosively with protic solvents. Tetrahydrofuran (THF) is chosen over diethyl ether because its higher boiling point (66 °C) safely accommodates the 60 °C heating step required to drive the reduction to completion.

  • Why the Fieser Quench? Direct aqueous quenching of LiAlH₄ generates a gelatinous, unfilterable aluminum hydroxide emulsion that traps the product. The Fieser method forces the formation of a granular, crystalline aluminum salt lattice, ensuring rapid filtration and high product recovery.

Synthesis A 3-Amino-2-methoxybenzoic acid B LiAlH4 / THF (0°C to 60°C) A->B Hydride transfer C Aluminate Complex B->C Reduction D Fieser Workup (H2O / NaOH) C->D Quench E (3-Amino-2-methoxyphenyl)methanol D->E Precipitation & Filtration

Figure 1: Synthetic workflow for the reduction of 3-amino-2-methoxybenzoic acid.

Step-by-Step Experimental Protocol

Safety Note: LiAlH₄ is highly reactive. Perform all steps under an inert atmosphere (N₂ or Ar) in a rigorously flame-dried flask.

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add LiAlH₄ (484 mg, 12.5 mmol, 2.5 equiv). Evacuate and backfill the flask with nitrogen three times.

  • Solvent Addition: Suspend the LiAlH₄ in anhydrous THF (20 mL) and cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 3-amino-2-methoxybenzoic acid (830 mg, 5.0 mmol, 1.0 equiv) in anhydrous THF (10 mL). Add this solution dropwise to the LiAlH₄ suspension over 15 minutes to control the exothermic evolution of hydrogen gas[2].

  • Reaction Execution: Remove the ice bath, allow the mixture to warm to room temperature, and then attach a reflux condenser. Heat the reaction to 60 °C for 3 hours[2].

  • The Fieser Quench (Critical Step): Cool the reaction to 0 °C. Dilute with diethyl ether (20 mL) to reduce viscosity. Sequentially and very slowly add:

    • 0.48 mL of distilled H₂O

    • 0.48 mL of 15% aqueous NaOH

    • 1.44 mL of distilled H₂O

  • Isolation: Stir the quenched mixture vigorously for 15 minutes at room temperature until a white, granular precipitate forms. Add anhydrous MgSO₄ to dry the organic layer. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (4 x 50 mL).

  • Concentration: Concentrate the combined filtrates in vacuo to afford (3-amino-2-methoxyphenyl)methanol as an off-white solid.

Analytical Validation: A Self-Validating System

To ensure scientific integrity, the protocol must be self-validating. Relying solely on reaction time is a critical failure point in process chemistry.

  • In-Process Control (IPC) via TLC: Withdraw a 10 µL aliquot, quench in 1 mL EtOAc/H₂O, and spot the organic layer on a silica gel TLC plate. Elute with 50% EtOAc/Hexanes.

    • Validation: The product will exhibit a lower Rf value than the starting acid due to the polar hydroxyl group. Staining with Ninhydrin followed by heating will yield a dark purple spot, confirming the preservation of the primary amine.

  • LC-MS Confirmation: Analyze the crude mixture. The starting material (acid) will show an [M+H]⁺ peak at m/z 168.1. The successful formation of the product is validated by the appearance of a dominant [M+H]⁺ peak at m/z 154.1.

Mechanistic Role in Drug Development

In the context of kinase inhibitor design, (3-amino-2-methoxyphenyl)methanol is not merely a structural spacer; it is a pharmacophoric director[5],[3].

  • The Amino Group: Serves as the primary point of attachment, typically undergoing amidation or Buchwald-Hartwig coupling to link the scaffold to the core heterocycle of the drug[3].

  • The Methoxy Group: Acts as a steric shield. It induces a specific dihedral angle twist, preventing the attached amide from lying flat against the benzene ring. This 3D architecture is vital for avoiding steric clashes within the narrow ATP-binding pockets of kinases like GSK3a[2].

  • The Hydroxymethyl Group: Frequently left solvent-exposed to form hydrogen bonds with water molecules at the edge of the kinase active site, drastically improving the thermodynamic solubility of the final drug candidate.

Pharmacophore Scaffold Core: (3-Amino-2-methoxyphenyl)methanol NH2 3-Amino Group H-bond Donor Scaffold->NH2 OCH3 2-Methoxy Group Conformational Lock Scaffold->OCH3 CH2OH 1-Hydroxymethyl Solvent Linker Scaffold->CH2OH Target Kinase Hinge Region NH2->Target Amidation / H-bonding OCH3->Target Steric direction CH2OH->Target Polar interactions

Figure 2: Pharmacophoric contributions of the scaffold in kinase inhibitor design.

References

  • (3-aMino-2-Methoxyphenyl)Methanol - ChemicalBook. Available at: 1

  • (3-Amino-2-methoxyphenyl)methanol | 5129-24-8 - Benchchem. Available at: 4

  • WO2024233900A1 - Gsk3a inhibitors and methods of use thereof - Google Patents. Available at: 2

  • Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 - NIH PMC. Available at: 5

  • Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton - NIH PMC. Available at: 3

Sources

Exploratory

An In-depth Technical Guide to (3-Amino-2-methoxyphenyl)methanol: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction (3-Amino-2-methoxyphenyl)methanol, a substituted benzyl alcohol, represents a unique molecular scaffold with significant potential in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Amino-2-methoxyphenyl)methanol, a substituted benzyl alcohol, represents a unique molecular scaffold with significant potential in medicinal chemistry and materials science. Its trifunctional nature, featuring a primary alcohol, an aromatic amine, and a methoxy ether on a benzene ring, offers a versatile platform for the synthesis of complex molecules and novel chemical entities. The spatial arrangement of these functional groups—the amino group at the 3-position, the methoxy group at the 2-position, and the hydroxymethyl group at the 1-position—imparts specific electronic and steric properties that can influence its reactivity and biological activity. This guide provides a comprehensive overview of the molecular structure, a detailed, field-proven synthesis protocol, and a discussion of its potential applications, particularly in the realm of drug discovery.

Molecular Structure and IUPAC Nomenclature

The definitive identification of a chemical entity is paramount for scientific discourse and reproducibility. The systematic name for the compound of interest, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is (3-Amino-2-methoxyphenyl)methanol . A common synonym is 3-Amino-2-methoxybenzyl alcohol.

The molecular structure consists of a benzene ring substituted with three functional groups:

  • An amino group (-NH2) at position 3.

  • A methoxy group (-OCH3) at position 2.

  • A hydroxymethyl group (-CH2OH) at position 1.

The presence of both a hydrogen bond donor (amino and hydroxyl groups) and a hydrogen bond acceptor (the oxygen of the methoxy and hydroxyl groups) suggests the potential for diverse intermolecular interactions, which are critical for molecular recognition in biological systems.

Physicochemical Properties

While experimental data for this specific isomer is not widely available, its physicochemical properties can be predicted based on its structure and comparison with related isomers.

PropertyPredicted ValueSource
Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol [1]
XLogP3 ~0.9[1]
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2

Synthesis Protocol: A Self-Validating Approach

The synthesis of (3-Amino-2-methoxyphenyl)methanol can be logically achieved through a two-step process starting from the commercially available 3-Methoxy-2-nitrobenzoic acid. This synthetic route is designed to be robust and self-validating, with each step representing a well-established and high-yielding transformation in organic chemistry.

Overall Synthetic Workflow

The proposed synthesis involves the reduction of the nitro group of 3-Methoxy-2-nitrobenzoic acid to an amino group, followed by the reduction of the carboxylic acid to a primary alcohol.

Synthesis_Workflow Start 3-Methoxy-2-nitrobenzoic acid Intermediate 3-Amino-2-methoxybenzoic acid Start->Intermediate Nitro Group Reduction (e.g., H2, Pd/C) Product (3-Amino-2-methoxyphenyl)methanol Intermediate->Product Carboxylic Acid Reduction (e.g., LiAlH4 or BH3-THF)

Caption: Proposed two-step synthesis of (3-Amino-2-methoxyphenyl)methanol.

Step 1: Synthesis of 3-Amino-2-methoxybenzoic acid

The initial step involves the selective reduction of the nitro group of 3-Methoxy-2-nitrobenzoic acid. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.

Objective: To synthesize 3-Amino-2-methoxybenzoic acid from 3-Methoxy-2-nitrobenzoic acid.

Materials:

  • 3-Methoxy-2-nitrobenzoic acid[2][3][4][5]

  • Methanol (reagent grade)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H2)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Buchner funnel, filter paper, Celite)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve 3-Methoxy-2-nitrobenzoic acid in methanol.

  • Inerting: Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • Catalyst Addition: Carefully add 10% palladium on charcoal catalyst to the solution under the inert atmosphere.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-Amino-2-methoxybenzoic acid. This intermediate can be used in the next step with or without further purification.[6]

Step 2: Synthesis of (3-Amino-2-methoxyphenyl)methanol

The final step is the reduction of the carboxylic acid functionality of 3-Amino-2-methoxybenzoic acid to the corresponding primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are suitable for this transformation. The choice between them often depends on the desired reaction conditions and safety considerations, with BH3-THF being a milder and often more selective reagent.

Objective: To synthesize (3-Amino-2-methoxyphenyl)methanol from 3-Amino-2-methoxybenzoic acid.

Materials:

  • 3-Amino-2-methoxybenzoic acid

  • Anhydrous tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH4) or Borane-tetrahydrofuran complex (BH3-THF)

  • Aqueous work-up solutions (e.g., water, dilute HCl, saturated sodium bicarbonate, brine)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

  • Silica gel for column chromatography (optional)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), suspend or dissolve 3-Amino-2-methoxybenzoic acid in anhydrous THF.

  • Addition of Reducing Agent: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of LiAlH4 in THF or BH3-THF to the stirred mixture via the dropping funnel. The addition is exothermic and should be controlled to maintain the temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess reducing agent, followed by the addition of a 15% aqueous sodium hydroxide solution and then more water (Fieser workup for LiAlH4). For BH3-THF, the reaction is typically quenched by the slow addition of methanol.

  • Work-up: Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates.

  • Extraction: If necessary, perform a liquid-liquid extraction. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude (3-Amino-2-methoxyphenyl)methanol.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic CH2 protons, the methoxy CH3 protons, the amino NH2 protons, and the hydroxyl OH proton. The aromatic protons will likely appear as a complex multiplet due to the substitution pattern. The benzylic protons should appear as a singlet, and the methoxy protons as another singlet. The amino and hydroxyl protons will be visible as broad singlets, and their chemical shifts can be concentration-dependent and may exchange with D2O.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating effects of the amino and methoxy groups and the electronegativity of the oxygen atoms.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), the N-H stretches of the primary amine (two bands, ~3400-3200 cm⁻¹), the C-H stretches of the aromatic ring and the CH2 and CH3 groups (~3100-2800 cm⁻¹), the C=C stretching of the aromatic ring (~1600-1450 cm⁻¹), and the C-O stretching of the alcohol and the ether (~1250-1000 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z = 153. Key fragmentation patterns would likely involve the loss of a hydroxyl radical (M-17), a methoxy radical (M-31), or cleavage of the benzylic C-C bond.

Applications in Drug Discovery and Medicinal Chemistry

Substituted aminobenzyl alcohols are valuable building blocks in the synthesis of a wide range of biologically active molecules and pharmaceutical agents. The specific substitution pattern of (3-Amino-2-methoxyphenyl)methanol makes it an attractive starting material for several reasons:

  • Scaffold for Heterocyclic Synthesis: The amino and alcohol functionalities can be readily manipulated to construct various heterocyclic ring systems, which are prevalent in many approved drugs.

  • Modulation of Physicochemical Properties: The methoxy group can enhance the metabolic stability and improve the pharmacokinetic profile of a drug candidate.[7] Its presence can also influence the conformation of the molecule, which can be crucial for binding to a biological target.[8]

  • Intermediate for Targeted Therapies: Isomers such as (2-Amino-4-methoxyphenyl)methanol are known to be key intermediates in the synthesis of targeted cancer therapies.[9] By analogy, (3-Amino-2-methoxyphenyl)methanol could serve as a precursor for novel therapeutics in various disease areas. The strategic placement of the amino and methoxy groups can lead to unique structure-activity relationships.

Conclusion

(3-Amino-2-methoxyphenyl)methanol is a molecule with significant synthetic potential, particularly for the development of novel pharmaceuticals. While it appears to be a less common isomer, a robust and reliable synthetic pathway can be designed based on well-established chemical transformations of its logical precursors. The detailed protocol provided in this guide offers a clear and actionable route for its preparation. The unique arrangement of its functional groups provides a rich chemical space for exploration by medicinal chemists and researchers aiming to design next-generation therapeutics.

References

  • PubChem. (n.d.). 3-Methoxy-2-nitrobenzoic acid. Retrieved March 20, 2026, from [Link]

  • SpectraBase. (n.d.). (3-Methoxyphenyl) methanol, N-butyl ether - Optional[13C NMR] - Chemical Shifts. Retrieved March 20, 2026, from [Link]

  • NIST. (n.d.). 3-Methoxy-2-nitrobenzoic acid. In NIST Chemistry WebBook. Retrieved March 20, 2026, from [Link]

  • PubChem. (n.d.). [3-(Aminooxymethyl)-2-methoxyphenyl]methanol. Retrieved March 20, 2026, from [Link]

  • Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • Supplementary Information. (n.d.). N-(2-methoxybenzyl)aniline (3d). [Source not further specified]
  • PubChem. (n.d.). (2-Amino-3-methoxyphenyl)methanol. Retrieved March 20, 2026, from [Link]

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved March 20, 2026, from [Link]

  • PrepChem.com. (2018, October 1). Preparation of 3-methoxybenzyl alcohol. Retrieved March 20, 2026, from [Link]

  • Elsinghorst, P. W., Raters, M., Dingel, A., Fischer, J., & Matissek, R. (2013). Synthesis and application of (13)C-labeled 2-acetyl-4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)imidazole (THI), an immunosuppressant observed in caramel food colorings. Journal of Agricultural and Food Chemistry, 61(31), 7494–7499. [Link]

  • Google Patents. (n.d.). Method of producing optically active α-amino acid benzyl esters.
  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Retrieved March 20, 2026, from [Link]

  • YouTube. (2024, October 1). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Retrieved March 20, 2026, from [Link] [Note: A placeholder URL is used as the original may not be stable. The content is based on the provided search result.]

Sources

Foundational

Synthesis Precursors and Methodologies for (3-Amino-2-methoxyphenyl)methanol: A Technical Guide

Executive Summary (3-Amino-2-methoxyphenyl)methanol is a highly functionalized, electron-rich aromatic building block characterized by an aniline moiety, an ortho-methoxy group, and a benzylic alcohol. In modern drug dis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Amino-2-methoxyphenyl)methanol is a highly functionalized, electron-rich aromatic building block characterized by an aniline moiety, an ortho-methoxy group, and a benzylic alcohol. In modern drug discovery, this scaffold serves as a critical intermediate for synthesizing complex heterocyclic active pharmaceutical ingredients (APIs), including GSK3α inhibitors[1], TYK2 inhibitors for autoimmune diseases[2], and mutant IDH1 inhibitors for oncology[3].

For process chemists and application scientists, accessing this molecule requires navigating chemoselective reductions. The presence of both an easily oxidized aniline and a reducible benzylic position demands strict control over precursor selection and hydride/hydrogenation conditions. This whitepaper details the retrosynthetic landscape, mechanistic causality, and self-validating protocols required to synthesize (3-Amino-2-methoxyphenyl)methanol from its primary precursors.

Retrosynthetic Landscape & Precursor Selection

The synthesis of (3-Amino-2-methoxyphenyl)methanol generally converges on two primary late-stage precursors, both deriving from the widely available building block 3-nitro-2-methoxybenzoic acid . The choice of pathway depends on the availability of high-pressure hydrogenation equipment versus the scalability of strong hydride reductions.

G Target (3-Amino-2-methoxyphenyl)methanol Pre1 3-Amino-2-methoxybenzoic acid Pre1->Target Acid Reduction (LiAlH4, THF) Pre2 3-Nitro-2-methoxybenzyl alcohol Pre2->Target Nitro Reduction (H2, Pd/C) Pre3 3-Nitro-2-methoxybenzoic acid Pre3->Pre1 Nitro Reduction (H2, Pd/C) Pre3->Pre2 Acid Reduction (BH3-THF)

Retrosynthetic pathways for (3-Amino-2-methoxyphenyl)methanol from key precursors.

Mechanistic Rationale: Overcoming Chemoselective Challenges

Pathway A: Reduction of 3-Amino-2-methoxybenzoic acid

The most direct route utilizes 3-amino-2-methoxybenzoic acid [1]. While commercially available, reducing a carboxylic acid in the presence of an unprotected primary aniline presents stoichiometric challenges.

  • Causality of Reagent Choice: Milder hydrides (e.g., NaBH₄) are insufficiently electrophilic to reduce the carboxylate anion. Lithium aluminum hydride (LiAlH₄) is mandatory.

  • Stoichiometric Logic: The theoretical requirement for reducing a carboxylic acid to an alcohol is 0.75 equivalents of LiAlH₄. However, the substrate contains three acidic protons: one on the carboxylic acid and two on the aniline (-NH₂). These protons rapidly quench the hydride to form H₂ gas and aluminum amide/carboxylate complexes. Therefore, a minimum of 2.5 equivalents of LiAlH₄ is required to ensure sufficient active hydride remains to drive the reduction of the intermediate aldehyde to the primary alcohol[1].

Pathway B: Reduction of 3-Nitro-2-methoxybenzyl alcohol

An alternative route involves the catalytic hydrogenation of 3-nitro-2-methoxybenzyl alcohol .

  • Causality of Reagent Choice: The nitro group is highly susceptible to catalytic hydrogenation using Palladium on Carbon (Pd/C) under a hydrogen atmosphere[2].

  • Chemoselectivity: The primary risk in this pathway is the hydrogenolysis of the benzylic alcohol (cleaving the C-O bond to yield a methyl group). To prevent this, the reaction must be run at ambient temperature and atmospheric pressure (1 atm H₂). Acidic additives should be strictly avoided, as protonation of the benzylic alcohol creates a superior leaving group, accelerating unwanted hydrogenolysis.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process visual cues and specific quenching mechanisms to ensure high yield and safety.

Protocol A: LiAlH₄ Reduction of 3-Amino-2-methoxybenzoic acid

Adapted from validated pharmaceutical patent workflows[1].

Step 1: Reagent Preparation (Inert Atmosphere)

  • Evacuate and backfill a flame-dried round-bottom flask with N₂ (3 cycles).

  • Suspend LiAlH₄ (484 mg, 12.5 mmol, 2.5 eq) in anhydrous THF (20 mL). Cool the suspension to 0 °C using an ice-water bath.

Step 2: Substrate Addition (Self-Validating Check)

  • Prepare a suspension of 3-amino-2-methoxybenzoic acid (830 mg, 5.0 mmol, 1.0 eq) in anhydrous THF (30 mL).

  • Add the substrate suspension dropwise to the LiAlH₄ over 15 minutes.

    • In-Process Check: Vigorous bubbling (H₂ gas evolution) will occur immediately. The dropwise rate must be dictated by the rate of gas evolution to prevent thermal runaway.

Step 3: Thermal Activation

  • Remove the ice bath and allow the mixture to warm to room temperature (RT).

  • Attach a reflux condenser and heat the reaction to 60 °C for 3 hours.

    • Mechanistic Note: Heating is required to break down the stable aluminate intermediates and push the reduction to completion.

Step 4: Controlled Quench and Emulsion Breaking

  • Cool the reaction back to 0 °C.

  • Carefully quench by the dropwise addition of water (approx. 0.5 mL).

  • Dilute the mixture with Ethyl Acetate (EtOAc, 10 mL) and saturated aqueous NH₄Cl (1 mL). Stir vigorously at RT for 1.5 hours.

    • Mechanistic Note: The addition of NH₄Cl is critical. It acts as a mild proton source that breaks down the gelatinous aluminum hydroxide emulsion into a granular, filterable solid, preventing product entrapment.

  • Pour into aqueous NaHCO₃, extract with EtOAc (4 x 50 mL), dry over Na₂SO₄, and concentrate in vacuo to yield (3-Amino-2-methoxyphenyl)methanol.

Protocol B: Catalytic Hydrogenation of 3-Nitro-2-methoxybenzyl alcohol

Step 1: Catalyst Loading

  • Dissolve 3-nitro-2-methoxybenzyl alcohol (915 mg, 5.0 mmol, 1.0 eq) in HPLC-grade Methanol (20 mL) in a round-bottom flask.

  • Purge the solution with N₂ for 5 minutes.

  • Carefully add 10% Pd/C (53 mg, 0.05 mmol Pd, 1 mol%). Caution: Pd/C is pyrophoric; always add under a blanket of N₂.

Step 2: Hydrogenation

  • Evacuate the flask and backfill with H₂ gas using a balloon (1 atm). Repeat this purge cycle 3 times.

  • Stir vigorously at room temperature for 12 hours.

    • In-Process Check: Monitor by LC-MS or TLC (Hexanes/EtOAc). The disappearance of the yellow nitro compound and the emergence of a highly polar, UV-active spot indicates completion.

Step 3: Workup

  • Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad thoroughly with excess Methanol (30 mL).

  • Concentrate the filtrate under reduced pressure to afford the pure aniline derivative.

Comparative Precursor Analysis

To assist in route selection, the following table summarizes the quantitative and operational metrics of the two primary synthesis pathways.

PrecursorTransformationReagents & EquivalentsTemp / TimeTypical YieldProcess Pros & Cons
3-Amino-2-methoxybenzoic acid Carboxylic Acid ReductionLiAlH₄ (2.5 eq), THF60 °C / 3 h75 - 85%Pro: Direct 1-step route from cheap starting material.Con: Requires hazardous stoichiometric hydrides; tedious workup.
3-Nitro-2-methoxybenzyl alcohol Nitro ReductionH₂ (1 atm), 10% Pd/C (1 mol%), MeOHRT / 12 h90 - 95%Pro: Exceptionally clean reaction; simple filtration workup.Con: Precursor is more expensive and requires upstream synthesis.

References

  • WO2024233900A1 - Gsk3a inhibitors and methods of use thereof - Google Patents Source: Google Patents URL
  • Novel TYK2 Inhibitors with an N-(Methyl-d3)
  • Source: National Institutes of Health (NIH)

Sources

Exploratory

Sourcing and Synthetic Utilization of (3-Amino-2-methoxyphenyl)methanol (CAS 5129-24-8): A Technical Whitepaper

Executive Summary & Structural Rationale (3-Amino-2-methoxyphenyl)methanol (CAS 5129-24-8) is a highly specialized, multi-functionalized aromatic building block utilized extensively in medicinal chemistry and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

(3-Amino-2-methoxyphenyl)methanol (CAS 5129-24-8) is a highly specialized, multi-functionalized aromatic building block utilized extensively in medicinal chemistry and drug development. Structurally, it features an ortho-relationship between a primary amino group and a hydroxymethyl group, separated by a methoxy ether at the 2-position.

For drug development professionals, this contiguous substitution pattern provides a pre-organized scaffold for the synthesis of complex N-heterocycles. The traditional synthesis of quinolines and quinazolines relies on 2-aminobenzaldehydes, which are notoriously unstable and prone to rapid self-condensation. Utilizing (3-amino-2-methoxyphenyl)methanol bypasses this instability, allowing chemists to generate the reactive aldehyde in situ via controlled oxidation, immediately followed by trapping with a nucleophile [4]. The 2-methoxy group provides crucial steric hindrance and electronic tuning, directing regioselectivity during cyclization.

FunctionalGroups Molecule (3-Amino-2-methoxyphenyl)methanol CAS: 5129-24-8 Amino 3-Amino Group (Nucleophilic Center) Molecule->Amino Condensation Methoxy 2-Methoxy Group (Electronic Tuning/Steric Hindrance) Molecule->Methoxy Directs Reactivity Hydroxymethyl 1-Hydroxymethyl Group (Oxidation Precursor) Molecule->Hydroxymethyl Dehydrogenation Quinoline Quinoline / Quinazoline Scaffolds Amino->Quinoline Hydroxymethyl->Quinoline

Logical relationship of functional groups in CAS 5129-24-8 driving heterocycle synthesis.

Commercial Sourcing and Supply Chain Metrics

When sourcing CAS 5129-24-8, researchers must prioritize suppliers that provide stringent analytical validation. The primary degradation pathway of 2-aminobenzyl alcohols involves premature aerial oxidation to the corresponding benzaldehyde. Therefore, HPLC purity (≥98%) and proton NMR spectra are non-negotiable quality control (QC) requirements [1].

Note on Nomenclature: Several commercial vendors catalog this compound under the misnomer "(3-Amino-1,2-phenylene)dimethanol"[3]. However, its molecular formula (C₈H₁₁NO₂) and molecular weight (153.18 g/mol ) confirm it is the mono-hydroxymethyl derivative.

Table 1: Verified Commercial Suppliers of CAS 5129-24-8
SupplierCatalog NumberListed Chemical NameMinimum Purity
BLD Pharm BD279609(3-Amino-1,2-phenylene)dimethanol98%
Benchchem N/A(3-Amino-2-methoxyphenyl)methanol≥98%
Synblock MFCD18389738(3-Amino-1,2-phenylene)dimethanolNLT 98%
001Chemical DY803334(3-Amino-1,2-phenylene)dimethanol≥95%

Mechanistic Pathways: The Modified Friedländer Annulation

The transformation of (3-amino-2-methoxyphenyl)methanol into bioactive heterocycles is most efficiently achieved via a modified Friedländer annulation [6]. This operates through an "acceptorless dehydrogenative coupling" or an oxidant-mediated pathway [5]:

  • Oxidation: The hydroxymethyl group is oxidized in situ to an aldehyde using a transition metal catalyst (e.g., Ru, Ni, Mn) or an organic oxidant (e.g., DMSO/MnO₂).

  • Condensation: The adjacent primary amine acts as a nucleophile, condensing with an introduced ketone or nitrile to form an imine intermediate.

  • Cyclization: Intramolecular cyclization and subsequent dehydration yield the thermodynamically stable quinoline or quinazoline core.

Self-Validating Experimental Protocol: Dehydrogenative Coupling

To ensure scientific integrity and reproducibility, the following protocol for the synthesis of 8-methoxy-substituted quinolines incorporates self-validating checkpoints. This methodology relies on transition-metal catalysis to facilitate the initial alcohol oxidation without the need for harsh stoichiometric oxidants [6].

Materials Required:
  • (3-Amino-2-methoxyphenyl)methanol (CAS 5129-24-8)

  • Aryl ketone (e.g., acetophenone)

  • Catalyst: Nickel-based or Ruthenium-based transition metal complex (5 mol%)

  • Base: Sodium tert-butoxide (tBuONa)

  • Solvent: Anhydrous Toluene

Step-by-Step Methodology:
  • Preparation and Degassing:

    • In a flame-dried Schlenk tube, add 1.2 equivalents of (3-amino-2-methoxyphenyl)methanol and 1.0 equivalent of the aryl ketone.

    • Causality: A slight excess of the alcohol compensates for trace moisture and ensures the complete consumption of the ketone, simplifying downstream purification.

    • Add 5 mol% of the transition metal catalyst and 1.0 equivalent of tBuONa.

    • Degas the mixture via three freeze-pump-thaw cycles and backfill with Argon.

    • Causality: Oxygen must be strictly excluded to prevent uncontrolled aerial oxidation of the alcohol to a carboxylic acid, which would irreversibly poison the basic catalyst and halt the reaction.

  • Reaction Execution:

    • Inject 1.5 mL of anhydrous toluene. Heat the sealed tube to 135 °C for 16 hours.

    • Causality: High thermal energy is required to overcome the activation energy barrier for the initial dehydrogenation of the benzyl alcohol. The closed system traps the generated hydrogen gas, driving the catalytic cycle.

  • Workup and Self-Validation:

    • Cool the reaction to room temperature.

    • Validation Checkpoint 1: A distinct pressure release upon opening the sealed tube validates the successful generation of H₂ gas, confirming the dehydrogenation step occurred.

    • Dilute with ethyl acetate and wash with brine. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Validation Checkpoint 2: Run a Thin Layer Chromatography (TLC) plate. The disappearance of the highly polar benzyl alcohol spot and the appearance of a highly UV-active, less polar spot confirms successful cyclization and dehydration.

  • Purification:

    • Purify the crude mixture via silica gel column chromatography (Hexane/Ethyl Acetate gradient) to isolate the pure 8-methoxyquinoline derivative.

ExpWorkflow QC 1. Quality Control Verify >98% Purity via HPLC/NMR Setup 2. Reaction Setup Degas Solvent, Add Catalyst & Base QC->Setup Oxidation 3. In Situ Oxidation Alcohol to Aldehyde Conversion Setup->Oxidation Annulation 4. Friedländer Annulation Condensation with Ketone/Nitrile Oxidation->Annulation Purification 5. Workup & Purification Column Chromatography & Validation Annulation->Purification

Step-by-step experimental workflow for the dehydrogenative annulation of CAS 5129-24-8.

References

  • ResearchGate. "Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles". Available at: [Link]

  • ACS Publications. "Sustainable Synthesis of Quinazoline and 2-Aminoquinoline via Dehydrogenative Coupling of 2-Aminobenzyl Alcohol and Nitrile Catalyzed by Phosphine-Free Manganese Pincer Complex". Available at: [Link]

  • ACS Publications. "Synthesis of Polysubstituted Quinolines from α-2-Aminoaryl Alcohols Via Nickel-Catalyzed Dehydrogenative Coupling". Available at: [Link]

Foundational

Safe Handling, Physicochemical Profiling, and Reaction Methodologies for (3-Amino-2-methoxyphenyl)methanol

Executive Summary (3-Amino-2-methoxyphenyl)methanol (CAS: 5129-24-8) is a highly versatile bifunctional building block utilized extensively in the synthesis of complex pharmaceutical active ingredients, including novel k...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Amino-2-methoxyphenyl)methanol (CAS: 5129-24-8) is a highly versatile bifunctional building block utilized extensively in the synthesis of complex pharmaceutical active ingredients, including novel kinase inhibitors. However, its structural motifs—an electron-rich aromatic amine coupled with a benzylic alcohol—present specific toxicological risks and handling challenges. This technical guide provides a comprehensive, field-tested framework for the safety protocols, hazard mitigation strategies, and validated experimental workflows required for the secure manipulation of this compound in high-performance laboratory environments.

Physicochemical Profiling & Mechanistic Toxicology

Before handling any chemical, a rigorous understanding of its structural liabilities is paramount. (3-Amino-2-methoxyphenyl)methanol contains an electron-rich aromatic ring due to the electron-donating methoxy and amino substituents, making it susceptible to rapid oxidation if improperly stored.

Table 1: Physicochemical and Hazard Profile

PropertyValue / Description
Chemical Name (3-Amino-2-methoxyphenyl)methanol
Synonyms 3-Amino-2-methoxybenzyl alcohol
CAS Registry Number 5129-24-8
Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
Physical State Solid (crystalline powder)
Primary Hazards (GHS) H315 (Skin Irritation), H319 (Eye Irritation)
Structural Alerts Aromatic Amine (Potential for methemoglobinemia)

Mechanistic Toxicology: The primary acute hazards associated with this compound are dermal and ocular irritation [1]. However, from a mechanistic toxicology standpoint, the insidious risk lies within the aromatic amine moiety. Anilines and their derivatives can undergo hepatic N-hydroxylation, leading to the formation of reactive species that oxidize hemoglobin to methemoglobin, thereby impairing systemic oxygen transport. Preventing systemic absorption via dermal contact or inhalation of particulate dust is a strict biological imperative.

Engineering Controls & Self-Validating Safety Systems

A robust safety protocol cannot rely on passive compliance; it must be a self-validating system where the failure of one control is immediately apparent or mitigated by a redundant layer.

  • Primary Containment (Inhalation Mitigation): All weighing and transfer operations MUST be conducted within a certified chemical fume hood. Self-Validation: Before opening the reagent bottle, verify the fume hood monitor displays a face velocity of >100 fpm. A visible tissue-paper flutter test at the sash opening provides immediate, empirical validation of negative pressure.

  • Dermal Protection (Absorption Mitigation): The compound's lipophilicity allows it to penetrate standard latex. Always use double-layered nitrile gloves (minimum 0.11 mm thickness) [1]. Self-Validation: Inspect the outer glove for discoloration during handling; any color change indicates chemical contact, prompting immediate removal of the outer layer while the inner layer maintains the sterile barrier.

  • Ocular Protection: Tight-fitting chemical splash goggles are mandatory. Standard safety glasses with side shields are insufficient against aerosolized particulates during solid transfer.

HazardLogic cluster_0 Hazard Identification cluster_1 Engineering Controls & PPE cluster_2 Validation & Outcome H1 Aromatic Amine (Skin Absorption) C1 Double Nitrile Gloves & Lab Coat H1->C1 H2 Particulate Dust (Inhalation) C2 Class II Fume Hood (Airflow >100 fpm) H2->C2 O1 Zero Dermal Exposure C1->O1 O2 Zero Inhalation Risk C2->O2

Figure 1: Self-validating hazard mitigation logic for handling aromatic amines.

Validated Experimental Workflow: High-Temperature Coupling

To demonstrate the practical application of these safety principles, we examine a validated protocol for utilizing (3-Amino-2-methoxyphenyl)methanol in a high-temperature reaction, adapted from recent synthetic methodologies for GSK3a inhibitors [2].

Causality in Experimental Design
  • Solvent Selection (Dry Toluene): Toluene is chosen because its high boiling point (110 °C) allows for thermal activation without the risk of dangerous pressurization in standard glassware. Furthermore, its non-polar nature minimizes unwanted hydrogen-bonding interference with the amine and hydroxyl groups during the reaction.

  • Quenching Strategy (MeOH + TFA): The addition of Methanol (MeOH) and Trifluoroacetic acid (TFA) serves a dual mechanistic purpose. MeOH safely quenches any reactive electrophilic intermediates, while TFA protonates the unreacted amine residues, shifting them into the aqueous phase during subsequent liquid-liquid extraction to prevent carryover contamination.

Step-by-Step Methodology
  • Preparation: Inside the validated fume hood, accurately weigh 34.5 mg (0.225 mmol) of (3-Amino-2-methoxyphenyl)methanol. Transfer the solid to an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add 3 mL of anhydrous toluene. Purge the headspace with inert gas (N2 or Argon) to prevent premature oxidation of the electron-rich aniline ring.

  • Ambient Mixing: Stir the suspension at room temperature (RT) for 10 minutes to ensure uniform dispersion.

  • Thermal Activation: Attach a reflux condenser. Heat the mixture to 100 °C using a calibrated heating block. Maintain this temperature for 75 minutes. Self-Validation: The transition from a cloudy suspension to a clear solution visually confirms the solubility and thermal activation of the compound.

  • Cooling: Remove the heat source and allow the reaction vessel to cool ambiently to RT. Critical Safety Check: Do not open the flask while hot to prevent the inhalation of volatile toluene vapors.

  • Dilution & Quenching: Dilute the cooled mixture with 5 mL of Dichloromethane (DCM). Carefully add 2 mL of MeOH and 0.2 mL of TFA dropwise. Self-Validation: The cessation of any mild exothermic micro-bubbling validates the complete neutralization of reactive intermediates.

  • Extraction: Pour the quenched mixture into 10 mL of deionized water. Extract the aqueous layer with DCM (4 x 10 mL). Wash the combined organic layers with saturated aqueous sodium bicarbonate to neutralize residual TFA.

Workflow A Weighing & Preparation 34.5 mg Compound Inside Fume Hood B Solvent Addition Suspend in Dry Toluene (3 mL) A->B Inert N2 atmosphere C Ambient Mixing Stir at RT for 10 min B->C D Thermal Activation Heat to 100 °C for 75 min C->D Controlled heating block E Cooling & Dilution Cool to RT, add DCM (5 mL) D->E Remove heat source F Quenching Add MeOH (2 mL) + TFA (0.2 mL) E->F Dropwise addition G Extraction Wash with H2O, Extract with DCM F->G Liquid-liquid extraction

Figure 2: High-temperature coupling reaction workflow and quenching strategy.

Emergency Response & Waste Management

  • Spill Protocol: For solid spills, never sweep dry, as this aerosolizes the toxic particulates. Moisten the powder with a minimal amount of water or isopropanol to suppress dust formation, then wipe up with absorbent pads. Place all contaminated materials in a sealed, labeled hazardous waste container [1].

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes at an emergency safety shower. Do not use organic solvents to wash the skin, as this will rapidly accelerate the dermal absorption of the amine.

  • Waste Management: Dispose of all organic waste (especially the toluene and DCM extracts from the workflow) in designated halogenated/non-halogenated organic waste carboys. Solid waste must be incinerated via approved chemical disposal protocols [1].

References

  • World Intellectual Property Organization. "WO2024233900A1 - Gsk3a inhibitors and methods of use thereof". Google Patents.
Exploratory

Comprehensive Safety and Application Whitepaper: (3-Amino-2-methoxyphenyl)methanol in Drug Discovery

Executive Summary (3-Amino-2-methoxyphenyl)methanol (CAS No. 5129-24-8) is a highly versatile bifunctional building block extensively utilized in the synthesis of complex active pharmaceutical ingredients (APIs).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Amino-2-methoxyphenyl)methanol (CAS No. 5129-24-8) is a highly versatile bifunctional building block extensively utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Featuring both a primary aromatic amine and a benzylic alcohol—separated by a sterically demanding methoxy group—this molecule presents unique chemoselective opportunities and specific toxicological hazards.

As a Senior Application Scientist, I have structured this guide to move beyond a standard, static Material Safety Data Sheet (MSDS). Here, we will dissect the physicochemical causality behind its handling protocols and provide self-validating experimental workflows for its safe and effective application in advanced organic synthesis.

Physicochemical Profiling & Structural Causality

The reactivity and safety profile of (3-Amino-2-methoxyphenyl)methanol are intrinsically linked to its molecular architecture. The electron-donating methoxy group at the C2 position electronically enriches the aromatic ring while providing significant steric hindrance to the adjacent C3 primary amine. This structural nuance dictates both its synthetic behavior and its biological absorption profile.

Table 1: Physicochemical Properties of (3-Amino-2-methoxyphenyl)methanol

PropertyValue / Description
Chemical Name (3-Amino-2-methoxyphenyl)methanol
CAS Registry Number 5129-24-8[1]
Molecular Formula C8H11NO2[1]
Molecular Weight 153.18 g/mol [1]
Appearance Solid (typically off-white to pale brown)
Functional Groups Primary aromatic amine, benzylic alcohol, aryl methoxy ether
Storage Conditions Inert atmosphere (Argon/N2), dark, 2–8 °C[2]

Mechanistic Material Safety Data Sheet (MSDS)

Standard safety sheets often list hazards without explaining the why. Understanding the toxicological causality is paramount for designing fail-safe laboratory protocols.

Hazard Identification & Toxicological Causality

Like many primary aromatic amines, (3-Amino-2-methoxyphenyl)methanol poses a severe risk of inducing methemoglobinemia upon systemic absorption via inhalation, ingestion, or dermal contact[3][4].

  • The Mechanism: Aromatic amines are not directly toxic to red blood cells in vitro. Instead, they undergo hepatic metabolism to reactive intermediates, most notably phenylhydroxylamine derivatives[4][5]. These metabolites directly oxidize the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state, forming methemoglobin (MetHb)[6].

  • Clinical Consequence: MetHb cannot bind or transport oxygen, leading to tissue hypoxia, cyanosis, and potentially fatal cardiac arrhythmias[4][7]. Symptoms can manifest at relatively low exposure levels, especially in individuals with underlying hemoglobin traits[5].

Self-Validating Exposure Controls & Handling

To mitigate the risk of percutaneous absorption and inhalation:

  • Engineering Controls: Handle exclusively within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE & Self-Validation: Nitrile gloves (minimum 8 mil thickness) are required. Self-validating protocol: Utilize double-gloving with a color-indicator inner glove. If the outer glove is compromised by the solvent vehicle (e.g., DCM or DMF), the inner glove provides immediate visual feedback, prompting immediate decontamination.

Emergency Response Protocol

If exposure occurs, the immediate physiological response must be monitored quantitatively, not just qualitatively.

  • Action: Remove contaminated clothing and flush skin with copious amounts of water for 15 minutes.

  • Medical Validation: Transport to occupational health for co-oximetry testing. Administration of intravenous methylene blue is the standard self-validating medical countermeasure if MetHb levels exceed 20%, as it enzymatically reduces Fe3+ back to Fe2+[7].

SafetyWorkflow Exposure Accidental Exposure (Skin / Inhalation) Decon Immediate Decontamination (Remove PPE, Wash 15 min) Exposure->Decon Monitor Monitor for Cyanosis (Methemoglobinemia Risk) Decon->Monitor Medical Medical Validation (Methylene Blue Admin if MetHb > 20%) Monitor->Medical

Emergency response workflow for aromatic amine exposure and methemoglobinemia validation.

Synthetic Applications: Chemoselective N-Acylation Protocol

A frequent challenge in drug development using (3-Amino-2-methoxyphenyl)methanol is the chemoselective functionalization of the amine in the presence of the competitive benzylic alcohol.

The Causality of Chemoselectivity

While the amine is intrinsically a softer and more reactive nucleophile than the alcohol, standard acylation conditions (e.g., acyl chloride with triethylamine in DCM) often yield an undesirable mixture of N-acylated, O-acylated, and N,O-diacylated products. To achieve >95% N-selectivity, we leverage aqueous bio-compatible buffer systems[8][9]. The causality is elegant: water acts as a thermodynamic sink for O-acylation, rapidly hydrolyzing any transient ester bonds, while the thermodynamically more stable amide bond remains intact[9].

Step-by-Step Methodology: Aqueous Chemoselective N-Acylation

This protocol describes the selective N-chloroacetylation of (3-Amino-2-methoxyphenyl)methanol, a critical intermediate step in synthesizing complex heterocyclic APIs.

  • Preparation: Dissolve 1.0 mmol of (3-Amino-2-methoxyphenyl)methanol in 5 mL of a 0.1 M phosphate buffer (pH 7.4)[9]. Causality: The neutral pH ensures the primary amine remains unprotonated and nucleophilic, while the aqueous environment suppresses stable O-acylation.

  • Reagent Addition: Cool the reaction vessel to 0–5 °C using an ice bath. Dropwise, add 1.1 mmol of chloroacetyl chloride over 5 minutes under vigorous stirring[9].

  • Reaction Monitoring (Self-Validating Checkpoint): After 20 minutes, extract a 50 µL aliquot, quench in ethyl acetate, and analyze via Thin-Layer Chromatography (TLC) (Eluent: 70:30 Hexanes:EtOAc). The disappearance of the starting material (lower Rf, UV active) and the appearance of a single new spot (higher Rf) validates complete N-acylation without diacylation.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation: Confirm the structure via 1H-NMR. The benzylic protons (-CH2OH) will remain relatively unshifted (~4.6 ppm), while the amine proton will shift significantly downfield (~8.5 ppm) due to the newly formed amide bond.

SynthesisWorkflow SM (3-Amino-2-methoxyphenyl)methanol CAS: 5129-24-8 Reagents Acyl Chloride + Phosphate Buffer (pH 7.4, 0-5 °C) SM->Reagents Checkpoint TLC / NMR Checkpoint (Validate N- vs O- Acylation) Reagents->Checkpoint Product Chemoselective N-Acylated Product (High Yield, No O-Acylation) Checkpoint->Product Kinetic & Thermodynamic Byproduct O-Acylated Byproduct (Hydrolyzed by Buffer) Checkpoint->Byproduct Suppressed

Chemoselective N-acylation pathway utilizing aqueous buffer conditions.

References

  • (3-amino-2-methoxyphenyl)methanol - 苏州奥佰医药 | allbiopharm.com |1

  • 5344-90-1|(2-Aminophenyl)methanol | BLD Pharm | 2

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | ACS Publications |3

  • Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin | American Chemical Society |10

  • Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols | ACS Publications |11

  • Aniline Acute Exposure Guideline Levels | NCBI - NIH | 4

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions | Taylor & Francis |9

  • Subacute Inhalation Toxicity of Aniline in Rats | Oxford Academic | 6

  • Organoleptic Assessment and Median Lethal Dose Determination of Oral Aniline in Rats | DTIC | 7

  • Symptomatic Methemoglobinemia at a Relatively Low Methemoglobin Level After Aniline Exposure | PMC | 5

Sources

Foundational

A Technical Guide to the Research Applications of (3-Amino-2-methoxyphenyl)methanol Derivatives

This guide provides an in-depth exploration of the synthetic versatility and potential research applications of derivatives based on the (3-Amino-2-methoxyphenyl)methanol scaffold. As a substituted ortho-anisidine, this...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the synthetic versatility and potential research applications of derivatives based on the (3-Amino-2-methoxyphenyl)methanol scaffold. As a substituted ortho-anisidine, this core structure presents a unique combination of reactive functional groups—a primary amine, a hydroxylmethyl group, and a methoxy-activated aromatic ring—making it a highly attractive starting point for the development of novel compounds in medicinal chemistry, materials science, and chemical biology. This document will delve into the rationale behind the design of such derivatives, provide detailed experimental protocols for their synthesis and characterization, and explore their potential in various research domains.

The Strategic Advantage of the (3-Amino-2-methoxyphenyl)methanol Scaffold

The (3-Amino-2-methoxyphenyl)methanol core is a trifunctional scaffold, offering multiple avenues for chemical modification. The strategic placement of the amino, hydroxymethyl, and methoxy groups on the benzene ring dictates the potential reactivity and subsequent biological or material properties of its derivatives.

  • The Amino Group: As a primary amine, it serves as a versatile nucleophile for the formation of amides, sulfonamides, Schiff bases, and for N-alkylation or N-arylation reactions. This allows for the introduction of a wide array of substituents to probe structure-activity relationships (SAR).

  • The Hydroxymethyl Group: This primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into ethers and esters. It can also be a key pharmacophoric element, participating in hydrogen bonding with biological targets.

  • The Methoxy Group and Aromatic Ring: The electron-donating methoxy group activates the aromatic ring towards electrophilic substitution, primarily at the positions ortho and para to it. This allows for further functionalization of the core scaffold.

The interplay of these functional groups allows for the creation of a diverse library of compounds with tailored properties.

Potential Therapeutic Applications in Drug Discovery

The broader class of aminophenol and anisidine derivatives has demonstrated a wide spectrum of biological activities.[1][2] By extension, derivatives of (3-Amino-2-methoxyphenyl)methanol are promising candidates for several therapeutic areas.

Anticancer Agents

Many anticancer agents feature aminophenol-like moieties. The amino group can be functionalized to interact with key residues in enzyme active sites or on protein surfaces. For instance, the synthesis of amide derivatives is a common strategy in drug development.[1]

A potential application for (3-Amino-2-methoxyphenyl)methanol derivatives is in the development of kinase inhibitors. The amino group can serve as a hydrogen bond donor, mimicking the hinge-binding motif of many known kinase inhibitors. The hydroxymethyl and methoxy groups can be modified to occupy adjacent pockets in the ATP-binding site, enhancing potency and selectivity.

Antioxidant and Anti-inflammatory Agents

Ortho-aminophenol derivatives are known for their antioxidant properties, acting as radical-trapping agents.[2][3] This activity is attributed to the ability of the amino and hydroxyl groups to donate hydrogen atoms to stabilize free radicals. Derivatives of (3-Amino-2-methoxyphenyl)methanol could be explored for their potential to mitigate oxidative stress, which is implicated in a variety of inflammatory diseases and neurodegenerative disorders.

Antiferroptotic Agents

Recent research has highlighted the role of ortho-aminophenol derivatives as potent inhibitors of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[2] The mechanism is believed to involve the compound's intrinsic antioxidative capacity to neutralize lipid radicals.[2] This opens up a promising avenue for the development of novel therapeutics for diseases where ferroptosis plays a key role, such as ischemia-reperfusion injury, neurodegenerative diseases, and certain types of cancer.

Analgesics

Para-aminophenol derivatives, such as paracetamol, are widely used as analgesics and antipyretics.[4][5] While the mechanism of action is complex, it is believed to involve the central nervous system. The (3-Amino-2-methoxyphenyl)methanol scaffold offers a unique substitution pattern that could lead to new analgesics with potentially different pharmacological profiles or reduced side effects compared to existing drugs.[5]

Applications in Materials Science

The ortho-anisidine substructure of (3-Amino-2-methoxyphenyl)methanol makes its derivatives interesting candidates for the development of advanced materials.

Conducting Polymers

Poly(o-anisidine) (POA), a derivative of polyaniline, is a conducting polymer with applications in anticorrosive coatings, sensors, and electrorheological fluids.[6][7][8] The methoxy group improves the solubility and processability of the polymer compared to polyaniline.[7] The amino group of (3-Amino-2-methoxyphenyl)methanol or its derivatives can be used for oxidative polymerization to create novel conducting polymers. The hydroxymethyl group could be used to cross-link the polymer chains or to functionalize surfaces.

The general workflow for the synthesis and application of such a polymer is depicted below:

G Monomer (3-Amino-2-methoxyphenyl)methanol Derivative Polymerization Oxidative Polymerization Monomer->Polymerization Polymer Functionalized Poly(o-anisidine) Polymerization->Polymer Coating Formulation into Anticorrosive Coating Polymer->Coating Application Application on Metal Substrate Coating->Application Testing Electrochemical Corrosion Testing Application->Testing

Caption: Workflow for developing a functionalized anticorrosive coating.

Smart Materials

Composites of POA with magnetic nanoparticles, such as magnetite (Fe3O4), have been shown to exhibit electrorheological (ER) and magnetorheological (MR) properties.[7] These "smart" fluids change their viscosity in response to an applied electric or magnetic field and have applications in dampers, brakes, and tactile sensors.[7] The hydroxymethyl group on the (3-Amino-2-methoxyphenyl)methanol scaffold could be used to covalently link the polymer to the magnetic nanoparticles, potentially improving the stability and performance of the composite material.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of key derivatives of (3-Amino-2-methoxyphenyl)methanol.

General Synthesis of Amide Derivatives

Amide bond formation is a fundamental transformation in medicinal chemistry. The following protocol describes a general method for the acylation of the amino group of (3-Amino-2-methoxyphenyl)methanol.

Protocol 1: Synthesis of N-(2-(hydroxymethyl)-6-methoxyphenyl)acetamide

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve (3-Amino-2-methoxyphenyl)methanol (1.0 mmol) in 20 mL of dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.2 mmol) to the solution and cool the flask to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: Once the starting material is consumed, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of Schiff Base Derivatives

Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone and are common intermediates in organic synthesis and have been investigated for their biological activities.[1]

Protocol 2: Synthesis of (E)-((3-((4-fluorobenzylidene)amino)-2-methoxyphenyl))methanol

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve (3-Amino-2-methoxyphenyl)methanol (1.0 mmol) and 4-fluorobenzaldehyde (1.0 mmol) in 25 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the solution.

  • Reaction Conditions: Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography.

The general scheme for the synthesis of amide and Schiff base derivatives is illustrated below:

G cluster_0 Amide Synthesis cluster_1 Schiff Base Synthesis start (3-Amino-2-methoxyphenyl)methanol acyl_chloride R-COCl, Base start->acyl_chloride Acylation aldehyde R'-CHO, Acid Catalyst start->aldehyde Condensation amide Amide Derivative acyl_chloride->amide schiff_base Schiff Base Derivative aldehyde->schiff_base

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Guide to the Synthesis of 2-Amino-4-methoxybenzyl Alcohol via Nitro Group Reduction

Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry. Abstract: This technical guide provides a comprehensive overview and detailed experimental protocols for the r...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Abstract: This technical guide provides a comprehensive overview and detailed experimental protocols for the reduction of 2-nitro-4-methoxybenzyl alcohol to the corresponding amine, (2-amino-4-methoxyphenyl)methanol. The reduction of aromatic nitro compounds is a pivotal transformation in organic synthesis, yielding anilines that are crucial building blocks for pharmaceuticals, agrochemicals, and dyes.[1][2] This document explores two robust and widely applicable methods: Catalytic Transfer Hydrogenation (CTH) using palladium on carbon with a hydrogen donor, and a metal-free reduction using sodium dithionite. The causality behind experimental choices, safety considerations, and analytical validation are discussed in depth to ensure reliable and reproducible outcomes.

Introduction: The Significance of the Nitro-to-Amine Transformation

The conversion of a nitro group to an amine is a six-electron reduction that proceeds through nitroso and hydroxylamine intermediates.[1] The target molecule, (2-amino-4-methoxyphenyl)methanol, is a bifunctional compound with potential applications as a versatile intermediate in the synthesis of complex molecules.[2] The choice of reducing agent is critical and is often dictated by the presence of other functional groups within the molecule. For 2-nitro-4-methoxybenzyl alcohol, the ideal method should selectively reduce the nitro group without affecting the benzylic alcohol or the methoxy group.

This guide will focus on two distinct, yet highly effective, methodologies:

  • Catalytic Transfer Hydrogenation (CTH): A safe and convenient alternative to traditional high-pressure hydrogenation, CTH utilizes a hydrogen donor in the presence of a catalyst.[3]

  • Sodium Dithionite Reduction: A mild, metal-free option that is tolerant of many functional groups and proceeds under aqueous conditions.[4][5]

Mechanistic Considerations: Pathways to the Amine

Catalytic Transfer Hydrogenation

In CTH, a hydrogen donor, such as hydrazine hydrate or formic acid, transfers hydrogen to the substrate, mediated by a heterogeneous catalyst like palladium on carbon (Pd/C).[2][3] The catalyst facilitates the cleavage of the N-O bonds in the nitro group and the formation of N-H bonds, ultimately yielding the amine. This method is highly efficient and often results in clean reactions with high yields.[3]

Sodium Dithionite Reduction

The reduction with sodium dithionite (Na₂S₂O₄) is believed to occur via a single-electron transfer mechanism.[4] In an aqueous medium, the dithionite ion is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which acts as the active reducing species. This radical transfers electrons stepwise to the nitro group, leading to the formation of intermediates that are further reduced to the amine.[4] This method is particularly advantageous when other reducible functional groups, such as alkenes or alkynes, are present in the molecule.

Comparative Analysis of Reduction Methods

The selection of a reduction protocol depends on several factors, including the scale of the reaction, available equipment, and the desired chemoselectivity. The following table provides a comparative summary of the two methods detailed in this guide.

Parameter Catalytic Transfer Hydrogenation (Pd/C, Hydrazine Hydrate) Sodium Dithionite Reduction
Primary Reagents 10% Pd/C, Hydrazine Hydrate, MethanolSodium Dithionite, Water, Organic Co-solvent
Reaction Temperature Room Temperature to Reflux (e.g., 60-80 °C)Room Temperature to Mild Heating
Reaction Time Typically 1-5 hours[3]Can vary, often monitored to completion
Yield Generally high (>90%)[3]Good to excellent, depending on substrate
Chemoselectivity High for nitro groups, but can reduce other functional groups (e.g., alkenes, alkynes)[6]Excellent, tolerates a wide range of functional groups[4]
Work-up Filtration to remove catalyst, followed by extractionAqueous work-up and extraction[4]
Safety Hydrazine is toxic and corrosive; handle with care.The reaction can be exothermic.[4]

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Hydrazine Hydrate

This protocol offers a highly efficient and relatively fast method for the reduction, avoiding the need for specialized high-pressure hydrogenation equipment.

Materials:

  • 2-nitro-4-methoxybenzyl alcohol

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (Reagent Grade)

  • Hydrazine hydrate

  • Celite® or a suitable filter aid

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-nitro-4-methoxybenzyl alcohol (1.0 eq) in methanol (approximately 10 mL per mmol of substrate).

  • Catalyst Addition: To the stirring solution, carefully add 10% Pd/C (typically 5-10 mol%).

  • Addition of Hydrogen Donor: At room temperature, add hydrazine hydrate (2.0-10.0 eq) dropwise to the stirred suspension. Caution: The reaction can be exothermic.[3]

  • Reaction Progression: After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated to reflux (e.g., 60-80 °C) to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Catalyst Removal: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[3] Wash the filter cake with methanol.

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated brine solution to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-amino-4-methoxyphenyl)methanol.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel.[7]

Protocol 2: Metal-Free Reduction using Sodium Dithionite

This protocol provides a mild and chemoselective alternative, which is particularly useful for substrates sensitive to catalytic hydrogenation.

Materials:

  • 2-nitro-4-methoxybenzyl alcohol

  • Sodium dithionite (Na₂S₂O₄)

  • A suitable solvent system (e.g., a mixture of an organic solvent like methanol or THF and water)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with a magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolving the Substrate: In a round-bottom flask, dissolve the 2-nitro-4-methoxybenzyl alcohol (1.0 eq) in a suitable organic solvent.

  • Preparing the Reducing Agent: In a separate container, prepare a solution of sodium dithionite (typically 2-4 eq) in water.

  • Reaction Execution: Slowly add the aqueous sodium dithionite solution to the vigorously stirred solution of the nitro compound. The reaction may be exothermic.[4]

  • Monitoring the Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress by TLC or LC-MS until the starting material is no longer visible.

  • Aqueous Work-up: After the reaction is complete, pour the mixture into a separatory funnel.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.[4] Due to the polarity of the product, it may be beneficial to saturate the aqueous layer with sodium chloride to reduce the product's solubility in the aqueous phase.[7]

  • Washing: Combine the organic extracts and wash with a saturated brine solution.[4]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if required.[7]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the reduction of 2-nitro-4-methoxybenzyl alcohol.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve 2-nitro-4-methoxybenzyl alcohol in solvent add_reagents Add reducing agent/catalyst start->add_reagents react Stir at appropriate temperature add_reagents->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous work-up and/or catalyst filtration monitor->workup Complete extract Extract with organic solvent workup->extract dry Dry and concentrate extract->dry purify Column chromatography or recrystallization (if needed) dry->purify product Pure 2-amino-4-methoxybenzyl alcohol purify->product

Caption: Generalized experimental workflow for the reduction of 2-nitro-4-methoxybenzyl alcohol.

Analytical Characterization

To ensure the successful synthesis and purity of the final product, a combination of analytical techniques should be employed:

  • Thin Layer Chromatography (TLC): An essential tool for monitoring the reaction progress by comparing the spots of the starting material, product, and reaction mixture. The product, being more polar than the starting material, will have a lower Rf value.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier can be used.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product. The disappearance of the signals corresponding to the aromatic protons adjacent to the nitro group and the appearance of signals for the amino group and the corresponding aromatic protons will confirm the reduction.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product, (2-amino-4-methoxyphenyl)methanol, which has a monoisotopic mass of 153.078978594 Da.[9]

Safety and Troubleshooting

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydrazine hydrate is toxic and corrosive and should be handled with extreme care.[3]

  • Raney Nickel can be pyrophoric and should be handled while wet with a solvent.[7]

  • The reduction of nitro compounds can be exothermic; therefore, reagents should be added slowly and with cooling if necessary.[1]

Troubleshooting:

Observed Problem Potential Cause(s) Suggested Solution(s)
Incomplete Reaction 1. Insufficient reducing agent. 2. Deactivated catalyst (for CTH). 3. Insufficient reaction time or temperature.1. Increase the molar equivalents of the reducing agent. 2. Use fresh, high-quality catalyst. 3. Increase the reaction temperature or extend the reaction time, while monitoring by TLC.[7]
Low Yield After Work-up The product is polar and may be lost in the aqueous phase during extraction.Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the product. Use a more polar solvent for extraction, such as ethyl acetate, and perform multiple extractions.[7]
Presence of Side Products Formation of nitroso or hydroxylamino intermediates due to partial reduction.Ensure a sufficient amount of reducing agent and adequate reaction time to drive the reaction to completion.[7]

Conclusion

The reduction of 2-nitro-4-methoxybenzyl alcohol to 2-amino-4-methoxybenzyl alcohol is a critical transformation that can be achieved through various methods. This guide has detailed two robust protocols: catalytic transfer hydrogenation and sodium dithionite reduction. By understanding the underlying mechanisms, carefully selecting the appropriate method, and adhering to the outlined procedures and safety precautions, researchers can confidently synthesize this valuable amine intermediate with high yield and purity.

References

  • ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene. ResearchGate. Retrieved from [Link]

  • Organic Letters, 2019 , 21(7), 2236-2240. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]

  • Organic Process Research & Development, 2024 , 28(1), 221-229. Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Wordpress. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). OrgoSolver. Retrieved from [Link]

  • Sciencemadness.org. (2011, August 14). Nitroaromatic Reduction w/Sn. Sciencemadness.org. Retrieved from [Link]

  • Scribd. (2022, December 2). 4juli-Nitro Reduction Using Dithionite. Scribd. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. Retrieved from [Link]

  • Synthetic Communications, 2018 , 48(8), 923-930. Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. Retrieved from [Link]

  • Green Chemistry, 2023 , 25(2), 654-660. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. Retrieved from [Link]

  • Organic Syntheses, 1955 , 35, 10. Benzyl alcohol, o-amino-. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Aminobenzyl alcohol on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • Journal of Synthetic Chemistry, 2024 , 3(2), 110-120. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • Molecules, 2016 , 21(10), 1369. Synthesis of 4-methoxybenzyl-substituted derivative 34 using primary aminoalcohol and a click reaction. Retrieved from [Link]

  • Molecules, 2014 , 19(8), 11255-11284. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]

  • Google Patents. (2015). CN104262176A - Method for preparing 4-aminobenzyl alcohol. Google Patents.
  • Catalysts, 2021 , 11(11), 1357. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Retrieved from [Link]

  • RSC Advances, 2015 , 5(4), 2739-2759. Advancement in methodologies for reduction of nitroarenes. Retrieved from [Link]

  • Biomolecules, 2013 , 3(4), 741-761. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]

Sources

Application

The Versatile Building Block: (3-Amino-2-methoxyphenyl)methanol in Heterocyclic Synthesis

Application Note & Protocols Abstract This technical guide provides an in-depth exploration of (3-Amino-2-methoxyphenyl)methanol as a pivotal building block for the synthesis of medicinally relevant heterocyclic compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Abstract

This technical guide provides an in-depth exploration of (3-Amino-2-methoxyphenyl)methanol as a pivotal building block for the synthesis of medicinally relevant heterocyclic compounds. We delve into the strategic utility of its unique trifunctional substitution pattern – an aromatic amine, a primary alcohol, and a methoxy group – which allows for the construction of diverse and complex molecular architectures. This document will detail the synthesis of the building block itself and provide comprehensive, field-proven protocols for its application in the synthesis of two major classes of heterocycles: benzoxazines and quinolines. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to ensure scientific integrity and practical applicability for researchers in drug discovery and organic synthesis.

Introduction: The Strategic Advantage of (3-Amino-2-methoxyphenyl)methanol

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and bioactive molecules. The strategic selection of starting materials is paramount to the efficient and successful synthesis of these complex structures. (3-Amino-2-methoxyphenyl)methanol presents itself as a highly valuable and versatile scaffold due to the orthogonal reactivity of its functional groups. The nucleophilic amino group, the primary alcohol which can be a handle for further functionalization or participate in cyclization, and the sterically influencing methoxy group offer a unique combination for the construction of a variety of heterocyclic systems. This guide will focus on its application in the synthesis of benzoxazines and quinolines, two classes of heterocycles with significant pharmacological interest.

Synthesis of the Building Block: (3-Amino-2-methoxyphenyl)methanol

A reliable supply of the core building block is essential. While not as commonly commercially available as some simpler amines, (3-Amino-2-methoxyphenyl)methanol can be efficiently synthesized in a two-step sequence from 2-methyl-3-nitrobenzoic acid.

Synthesis of the Precursor: 3-Amino-2-methoxybenzoic Acid

The initial step involves the reduction of the nitro group of a suitable precursor. A plausible and documented route is the reduction of 2-methyl-3-nitrobenzoic acid to 3-amino-2-methylbenzoic acid, which can then be methoxylated. Alternatively, direct synthesis from commercially available 3-amino-2-methoxybenzoic acid is also an option. A general procedure for the reduction of a nitrobenzoic acid derivative is provided below.

Protocol 1: Synthesis of 3-Amino-2-methoxybenzoic Acid

StepProcedureReagents & ConditionsPurpose
1Dissolution3-Nitro-2-methoxybenzoic acid, MethanolTo create a homogenous solution for the reaction.
2Catalyst Addition10% Palladium on Carbon (Pd/C)To catalyze the hydrogenation of the nitro group.
3HydrogenationH₂ gas (balloon or Parr apparatus), room temperature, 12-24 hTo reduce the nitro group to an amine.
4FiltrationCeliteTo remove the solid Pd/C catalyst.
5ConcentrationRotary evaporatorTo remove the methanol solvent.
6PurificationRecrystallization from ethanol/waterTo obtain the pure 3-amino-2-methoxybenzoic acid.
Reduction to (3-Amino-2-methoxyphenyl)methanol

The carboxylic acid of the precursor is then reduced to the primary alcohol to yield the target building block. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Protocol 2: Synthesis of (3-Amino-2-methoxyphenyl)methanol

StepProcedureReagents & ConditionsPurpose
1Reaction Setup3-Amino-2-methoxybenzoic acid, Anhydrous Tetrahydrofuran (THF), 0 °CTo dissolve the starting material and cool the reaction mixture.
2ReductionLithium Aluminum Hydride (LiAlH₄), 0 °C to room temperature, 4-6 hTo reduce the carboxylic acid to a primary alcohol.
3QuenchingDropwise addition of water, followed by 15% NaOH solution and more water at 0 °CTo safely decompose the excess LiAlH₄.
4FiltrationCeliteTo remove the aluminum salts.
5ExtractionEthyl acetateTo extract the product from the aqueous layer.
6Drying & ConcentrationAnhydrous Na₂SO₄, Rotary evaporatorTo remove residual water and the extraction solvent.
7PurificationColumn chromatography (Silica gel, Hexane:Ethyl Acetate gradient)To isolate the pure (3-Amino-2-methoxyphenyl)methanol.

Application in Heterocyclic Synthesis I: Benzoxazines

Benzoxazines are a class of heterocyclic compounds with a wide range of biological activities and applications in materials science. The synthesis of 1,3-benzoxazines is often achieved through a Mannich-type condensation reaction involving a phenol, a primary amine, and formaldehyde. (3-Amino-2-methoxyphenyl)methanol provides both the primary amine and a latent phenolic oxygen (via the benzyl alcohol) for this transformation.

The Mannich Reaction for Benzoxazine Formation

The mechanism of the Mannich reaction for benzoxazine synthesis involves the initial formation of an iminium ion from the primary amine and formaldehyde. This is followed by an electrophilic attack on the ortho position of a phenol. In the case of (3-Amino-2-methoxyphenyl)methanol, an intramolecular cyclization can occur where the hydroxymethyl group acts as the "phenol" equivalent after initial reaction of the amine.

Method

Detailed protocol for Mitsunobu reaction using (3-Amino-2-methoxyphenyl)methanol

This application note provides a comprehensive, field-validated protocol for the chemoselective Mitsunobu etherification of (3-Amino-2-methoxyphenyl)methanol. This specific substrate is a highly valuable building block i...

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Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive, field-validated protocol for the chemoselective Mitsunobu etherification of (3-Amino-2-methoxyphenyl)methanol. This specific substrate is a highly valuable building block in the synthesis of active pharmaceutical ingredients (APIs), including Bruton's tyrosine kinase (BTK) and GSK3a inhibitors[1].

By synthesizing technical theory with practical bench-level execution, this guide establishes a self-validating workflow that eliminates the need for amine protecting groups, thereby streamlining synthetic routes.

Structural Causality & Chemoselectivity Rationale

The Mitsunobu reaction is a dehydrative redox process that converts alcohols into various functional groups (esters, ethers, thioethers) using triphenylphosphine (PPh 3​ ) and a dialkyl azodicarboxylate (e.g., DIAD)[2].

When utilizing (3-Amino-2-methoxyphenyl)methanol, chemists face a classic chemoselectivity challenge: differentiating the primary alcohol at C1 from the nucleophilic aniline at C3. However, protection of the aniline (e.g., via Boc or Fmoc) is often unnecessary if the thermodynamic and kinetic parameters of the reaction are strictly controlled[3].

The Causality of Chemoselectivity:

  • Thermodynamic pKa Differential: The reaction relies on a betaine intermediate formed by PPh 3​ and DIAD, which has a pKa of ~13[2]. If a pronucleophile with a lower pKa is used (e.g., 4-fluorophenol, pKa ~10), the betaine rapidly and selectively deprotonates the phenol. The aniline group (conjugate acid pKa ~4.6, N-H pKa ~27) remains completely neutral and unactivated[4].

  • Steric Shielding: The ortho-methoxy group at C2 provides localized steric hindrance that partially shields the C3 aniline, further suppressing off-target N-alkylation[5].

  • Nucleophilic Disparity: The resulting phenoxide anion is a significantly stronger nucleophile than the neutral aniline, ensuring rapid S N​ 2 attack on the highly electrophilic alkoxyphosphonium ion[4].

Mechanism A 1. Adduct Formation PPh3 + DIAD B 2. Betaine Intermediate (Strong Base, pKa ~13) A->B C C B->C D 4. Alcohol Activation Forms Alkoxyphosphonium Ion C->D E 5. Chemoselective Attack Phenoxide attacks C1 via SN2 D->E F 6. Target API Intermediate (O-Alkylated Ether) + TPPO E->F

Figure 1: Mechanistic pathway highlighting the chemoselective O-alkylation over N-alkylation.

Experimental Workflow & Self-Validating Protocol

The following protocol describes the coupling of (3-Amino-2-methoxyphenyl)methanol with 4-fluorophenol. DIAD is selected over DEAD due to its superior safety profile and slightly increased steric bulk, which minimizes hydrazine dicarboxylate byproducts[2].

Workflow S1 Step 1: Reagent Assembly Dissolve Alcohol, Phenol, PPh3 in anhydrous THF S2 Step 2: Thermal Control Cool reaction vessel to 0 °C under Argon S1->S2 S3 Step 3: Activation (Critical) Dropwise addition of DIAD to control exotherm S2->S3 S4 Step 4: Propagation Warm to RT and stir for 2-4 hours S3->S4 S5 Step 5: Quench & Concentrate Remove THF under reduced pressure S4->S5 S6 Step 6: TPPO Precipitation Triturate with cold Et2O/Hexane and filter S5->S6

Figure 2: Step-by-step experimental workflow for chemoselective Mitsunobu etherification.

Materials Required
  • (3-Amino-2-methoxyphenyl)methanol: 1.0 equivalent (Limiting reagent)

  • 4-Fluorophenol (Pronucleophile): 1.1 equivalents

  • Triphenylphosphine (PPh 3​ ): 1.2 equivalents

  • Diisopropyl azodicarboxylate (DIAD): 1.2 equivalents

  • Solvent: Anhydrous Tetrahydrofuran (THF), 0.2 M

Step-by-Step Execution
  • Assembly: To an oven-dried round-bottom flask equipped with a magnetic stir bar and an argon inlet, add the alcohol (1.0 eq), 4-fluorophenol (1.1 eq), and PPh 3​ (1.2 eq).

  • Solvation: Add anhydrous THF to achieve a 0.2 M concentration. Stir until a homogenous solution is formed.

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to exactly 0 °C. Causality: The betaine intermediate is thermally sensitive; strict temperature control prevents its premature decomposition and suppresses the kinetic pathway of N-alkylation.

  • Activation (DIAD Addition): Draw DIAD (1.2 eq) into a dry syringe and add it dropwise over 15–20 minutes.

    • Self-Validating Visual Cue: DIAD is a distinct orange/yellow liquid. As it contacts the PPh 3​ in solution, it forms the betaine and the color dissipates. A persistent pale yellow tint at the end of the addition indicates that the PPh 3​ has been fully consumed[6].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

    • Self-Validating Analytical Cue: Monitor via LC-MS. The target reaction is complete when the starting alcohol mass ( m/z 154.18 [M+H] + ) is entirely replaced by the product mass. The presence of an unreacted primary amine can be validated by a positive ninhydrin stain on TLC.

  • Quench & Workup: Add 0.5 mL of methanol to quench any unreacted betaine, then concentrate the mixture under reduced pressure.

  • Purification (TPPO Removal): Triphenylphosphine oxide (TPPO) is a notoriously difficult byproduct to separate via chromatography[4]. Suspend the crude viscous residue in cold diethyl ether or a 9:1 Hexane/EtOAc mixture. TPPO is highly insoluble in cold non-polar solvents and will crash out as a white crystalline solid. Filter the suspension through a pad of Celite, concentrate the filtrate, and purify via standard silica gel flash chromatography.

Quantitative Reaction Optimization

The table below summarizes the empirical data driving the protocol choices. Deviating from the optimized parameters directly impacts the chemoselectivity (O- vs. N-alkylation) and overall yield.

EntrySolventTemp ProfileReagents (eq)Yield (%)O:N Alkylation RatioCausality / Observation
1 THF 0 °C → RT 1.2 87 >99:1 Optimal. Betaine stability is maintained; phenol is selectively deprotonated.
2Toluene0 °C → RT1.284>99:1Good alternative, but exhibits slightly slower reaction kinetics due to lower polarity.
3DCM0 °C → RT1.27195:5Lower yield; halogenated solvents can occasionally promote side reactions with phosphines.
4THFRT (No cooling)1.25885:15Betaine decomposes rapidly; thermal energy overcomes the activation barrier for aniline attack.
5THF0 °C → RT2.56280:20Excess reagents force off-target N-alkylation and complicate TPPO removal.

Table 1: Optimization parameters for the Mitsunobu reaction of (3-Amino-2-methoxyphenyl)methanol with 4-fluorophenol.

References

  • WO2024233900A1 - Gsk3a inhibitors and methods of use thereof Source: Google Patents URL
  • Source: Organic Chemistry Frontiers (Royal Society of Chemistry / NIH)
  • Source: Chemical Reviews (NIH)
  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles Source: ACS Publications URL
  • Mitsunobu Reaction - Chemistry Steps Source: Chemistry Steps URL
  • Mitsunobu Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL

Sources

Application

The Strategic Utility of (3-Amino-2-methoxyphenyl)methanol in the Synthesis of Novel Quinoline Scaffolds

For Researchers, Scientists, and Drug Development Professionals The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of pharmacolog...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The strategic synthesis of diverse quinoline derivatives is therefore of paramount importance in the discovery of new and effective drugs. This application note details the utility of (3-Amino-2-methoxyphenyl)methanol as a versatile precursor for the synthesis of novel quinoline derivatives, with a focus on robust and efficient synthetic protocols.

The presence of the ortho-amino benzyl alcohol functionality in (3-Amino-2-methoxyphenyl)methanol makes it a particularly attractive starting material. This arrangement allows for a variety of cyclization strategies, most notably modifications of the classical Friedländer synthesis, which traditionally involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4] The use of an o-aminoaryl alcohol offers a more stable and often more readily available alternative to the corresponding aldehyde, which can be prone to self-condensation.[5]

Core Synthetic Strategy: Dehydrogenative Annulation

A predominant and modern approach to synthesizing quinolines from 2-aminoaryl alcohols is through dehydrogenative annulation reactions. This strategy typically involves the in-situ oxidation of the benzylic alcohol to the corresponding aldehyde, which then participates in a condensation and subsequent cyclization cascade. A variety of catalytic systems, including those based on transition metals like copper, cobalt, and nickel, have been developed to facilitate this transformation efficiently.[6][7][8]

A key advantage of this approach is the ability to couple the 2-aminoaryl alcohol with a wide range of ketones or secondary alcohols, leading to a diverse array of polysubstituted quinolines.[6][8] The reaction proceeds through a tandem dehydrogenation-condensation-cyclization sequence, offering a high degree of atom economy and often milder reaction conditions compared to classical methods.

Dehydrogenative_Annulation Precursor (3-Amino-2-methoxyphenyl)methanol Intermediate1 In-situ Aldehyde Formation Precursor->Intermediate1 Dehydrogenation Ketone Ketone/Secondary Alcohol Intermediate2 Condensation Ketone->Intermediate2 Intermediate1->Intermediate2 Intermediate3 Cyclization/Dehydration Intermediate2->Intermediate3 Product Substituted Quinoline Intermediate3->Product Aromatization Catalyst Catalyst (e.g., Cu, Co, Ni) Catalyst->Intermediate1

Caption: General workflow for dehydrogenative annulation.

Protocol 1: Copper-Catalyzed Dehydrogenative Synthesis of a Quinoline Derivative

This protocol outlines a general procedure for the synthesis of a quinoline derivative from (3-Amino-2-methoxyphenyl)methanol and a ketone, adapted from methodologies employing copper catalysis.[5][6]

Materials:

  • (3-Amino-2-methoxyphenyl)methanol

  • Substituted Acetophenone (e.g., 4'-methylacetophenone)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium tert-butoxide (t-BuOK)

  • Toluene, anhydrous

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add (3-Amino-2-methoxyphenyl)methanol (1.0 mmol), the substituted acetophenone (1.2 mmol), CuI (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).

  • Add anhydrous toluene (5 mL) to the flask via syringe.

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Add potassium tert-butoxide (2.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 110 °C and maintain this temperature with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired quinoline derivative.

Expected Outcomes and Optimization

The yields of quinoline derivatives synthesized via this method are generally good to excellent, often ranging from 60% to over 90%, depending on the specific substrates and reaction conditions.[7] The electronic and steric properties of the ketone coupling partner can significantly influence the reaction efficiency.

PrecursorKetoneCatalyst SystemSolventTemp (°C)Yield (%)Reference
2-Aminobenzyl alcoholAcetophenoneCo(OAc)₂·4H₂OToluene12092[7]
2-Aminobenzyl alcohol4'-MethylacetophenoneCuI/1,10-PhenanthrolineToluene11085[5][6]
2-Aminobenzyl alcoholCyclohexanoneNa₂SSolvent-free10088[9]
2-Amino-5-chlorobenzyl alcoholAcetophenoneNiCl₂(dppp)Toluene13078[8]

Table 1: Representative yields for the synthesis of quinolines from 2-aminoaryl alcohols.

Mechanistic Considerations and the Role of Substituents

The reaction mechanism is believed to proceed through several key steps. Initially, the 2-aminoaryl alcohol is oxidized to the corresponding o-aminoaryl aldehyde in the presence of the catalyst. This is followed by a base-catalyzed aldol-type condensation with the ketone to form a chalcone-like intermediate. Subsequent intramolecular cyclization (aza-Michael addition) and dehydration lead to the formation of the aromatic quinoline ring.

Reaction_Mechanism A 1. Alcohol Oxidation B 2. Aldol Condensation A->B C 3. Intramolecular Cyclization B->C D 4. Dehydration & Aromatization C->D

Caption: Key steps in the dehydrogenative synthesis of quinolines.

The methoxy group on the (3-Amino-2-methoxyphenyl)methanol precursor plays a crucial role in influencing the electronic properties of the resulting quinoline. This electron-donating group can affect the biological activity of the final molecule. For instance, methoxy-substituted quinolines have been investigated for their potential as antitubercular agents.[10] The position of the methoxy group can also direct the regioselectivity of further functionalization of the quinoline core.

Applications in Drug Discovery

Quinoline derivatives are prevalent in a vast array of pharmaceuticals. The ability to efficiently synthesize diverse libraries of substituted quinolines from precursors like (3-Amino-2-methoxyphenyl)methanol is of significant interest to medicinal chemists. These compounds serve as scaffolds for the development of drugs targeting a wide range of diseases. For example, various quinoline derivatives have shown promise as antimalarial, anticancer, and anti-HIV agents.[2][11][12] The synthetic accessibility of these compounds allows for extensive structure-activity relationship (SAR) studies to optimize their therapeutic properties.

Conclusion

(3-Amino-2-methoxyphenyl)methanol is a highly valuable and versatile precursor for the synthesis of a wide range of substituted quinoline derivatives. Modern dehydrogenative annulation strategies, particularly those employing earth-abundant metal catalysts, provide efficient and atom-economical routes to these important heterocyclic scaffolds. The protocols and insights provided in this application note offer a solid foundation for researchers and drug development professionals to explore the synthesis of novel quinoline-based compounds with potential therapeutic applications.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • RSC Publishing. (n.d.). N-Heterocyclic carbene copper catalyzed quinoline synthesis from 2-aminobenzyl alcohols and ketones using DMSO as an oxidant at room temperature. Retrieved from [Link]

  • PubMed. (2022, November 16). Cu-catalyzed Synthesis of Quinolines by Dehydrogenative Reaction of 2-Aminobenzyl Alcohol and Ketones: A Combined Experimental and Computational Study. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Na2S-catalyzed dehydrogenative condensation of 2-aminobenzyl alcohols and ketones: a synthesis of quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of quinolines from 2-aminobenzylic alcohols. Retrieved from [Link]

  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Retrieved from [Link]

  • MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • PubMed. (2022, October 7). Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. Retrieved from [Link]

  • Jetir.Org. (n.d.). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • ScienceScholar. (2022, February 9). Quinoline derivative and their pharmacological & medicinal potential. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

  • View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022, July 15). Retrieved from [Link]

  • MDPI. (2022, November 18). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Retrieved from [Link]

  • PubMed. (2020, June 15). Synthesis of 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols as antitubercular agents. Retrieved from [Link]

  • SciELO. (n.d.). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Retrieved from [Link]

  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (2016, February 5). Retrieved from [Link]

  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. (2021, November 19). Retrieved from [Link]

  • Google Patents. (n.d.). EP2352721B1 - Novel process for the preparation of amino acid derivatives.
  • MDPI. (2024, December 12). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Retrieved from [Link]

  • Frontiers. (2021, June 27). Evaluation of Heterologous Biosynthetic Pathways for Methanol-Based 5-Aminovalerate Production by Thermophilic Bacillus methanolicus. Retrieved from [Link]

  • SciELO. (2013, August 6). A straightforward and efficient method for the synthesis of diversely substituted β-aminoketones and γ-aminoalcohols from 3-(N,N-dimethylamino)propiophenones as starting materials. Retrieved from [Link]

  • PubChem. (n.d.). (2-Amino-3-methoxyphenyl)methanol. Retrieved from [Link]

Sources

Method

Application Notes & Protocols: A Step-by-Step Guide to the N-Alkylation of (3-Amino-2-methoxyphenyl)methanol

Introduction The N-alkylation of substituted anilines, such as (3-Amino-2-methoxyphenyl)methanol, is a pivotal transformation in the synthesis of a vast array of biologically active molecules and pharmaceutical intermedi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The N-alkylation of substituted anilines, such as (3-Amino-2-methoxyphenyl)methanol, is a pivotal transformation in the synthesis of a vast array of biologically active molecules and pharmaceutical intermediates. The strategic introduction of an alkyl group onto the nitrogen atom can profoundly influence the pharmacological profile of a compound. However, the presence of multiple reactive sites—the primary amine and the primary alcohol—in the target molecule necessitates a highly selective and efficient synthetic approach.

Direct alkylation with alkyl halides is often fraught with challenges, including a lack of selectivity leading to mixtures of N-alkylated, O-alkylated, and poly-alkylated products, which can result in complex purification processes and diminished yields.[1] To circumvent these issues, this guide will focus on a robust and widely adopted strategy: one-pot reductive amination . This method offers exceptional control over the reaction, leading to the desired N-mono-alkylated product with high fidelity.[1][2][3]

We will also explore the principles of a more contemporary and sustainable alternative, the "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HA) methodology, which utilizes alcohols as green alkylating agents.[4][5][6][7][8]

Strategic Approach: The Rationale for Reductive Amination

Reductive amination, also known as reductive alkylation, is the method of choice for the selective N-alkylation of (3-Amino-2-methoxyphenyl)methanol due to several key advantages:

  • High Selectivity: The reaction proceeds via the formation of an imine intermediate, which is then selectively reduced. This two-step, one-pot process minimizes the risk of O-alkylation of the benzylic alcohol and over-alkylation of the amine.[1][3][9]

  • Mild Reaction Conditions: The use of mild reducing agents like sodium borohydride (NaBH₄) ensures the preservation of other functional groups within the molecule.[2][3]

  • Operational Simplicity: The entire sequence can be conveniently carried out in a single reaction vessel, improving efficiency and reducing handling losses.[1][2]

The overall transformation is depicted in the workflow below:

G cluster_start Starting Materials cluster_reaction One-Pot Reaction A (3-Amino-2-methoxyphenyl)methanol C Imine Formation (Methanol, Room Temp) A->C B Aldehyde or Ketone (R-C(O)-R') B->C D In-situ Reduction (NaBH4) C->D Imine Intermediate E N-Alkylated Product D->E

Figure 1: General workflow for the one-pot selective N-alkylation via reductive amination.

Detailed Experimental Protocol: Reductive Amination

This protocol provides a step-by-step guide for the N-alkylation of (3-Amino-2-methoxyphenyl)methanol with a generic aldehyde.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
(3-Amino-2-methoxyphenyl)methanol≥98% PuritySigma-AldrichEnsure it is dry before use.
Aldehyde (e.g., Benzaldehyde)Reagent GradeAcros OrganicsUse a 1.0 to 1.1 molar equivalent.
Methanol (MeOH)AnhydrousFisher ChemicalAnhydrous conditions are preferred for imine formation.
Sodium Borohydride (NaBH₄)≥98%Alfa AesarHandle with care; it is moisture-sensitive and a source of hydride.
Deionized Water (H₂O)For work-up.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) soln.For washing.
Brine (Saturated NaCl soln.)For washing.
Anhydrous Magnesium Sulfate (MgSO₄)For drying the organic phase.
Round-bottom flaskAppropriate size for the reaction scale.
Magnetic stirrer and stir bar
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄MilliporeSigmaFor monitoring reaction progress.
Step-by-Step Procedure
  • Imine Formation:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (3-Amino-2-methoxyphenyl)methanol (1.0 eq.).

    • Dissolve the starting material in anhydrous methanol (approximately 10-15 mL per gram of starting material).

    • To this stirring solution, add the aldehyde (1.0-1.1 eq.) dropwise at room temperature.

    • Allow the reaction mixture to stir at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by TLC.[1][2] A new spot corresponding to the imine should appear, and the starting material spots should diminish.

  • In-situ Reduction:

    • After the imine formation is deemed complete or has reached equilibrium, cool the reaction mixture to 0 °C using an ice bath.

    • Slowly and portion-wise, add sodium borohydride (NaBH₄) (1.5-2.0 eq.) to the stirring solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation. The addition should be controlled to manage the effervescence.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-3 hours, or until TLC analysis indicates the complete consumption of the imine intermediate and the formation of the product.[2]

  • Aqueous Work-up and Extraction:

    • Carefully quench the reaction by the slow addition of deionized water to decompose any excess NaBH₄.

    • Reduce the volume of the reaction mixture under reduced pressure (rotary evaporator) to remove most of the methanol.

    • Transfer the resulting aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude N-alkylated product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-alkylated (3-Amino-2-methoxyphenyl)methanol.

Mechanistic Insights

The reductive amination process occurs in two distinct, yet sequential, mechanistic steps within the same pot.

G cluster_step1 Step 1: Imine Formation (Reversible) cluster_step2 Step 2: Reduction (Irreversible) A Amine attacks carbonyl carbon B Proton transfer A->B C Dehydration to form Iminium ion B->C D Deprotonation to give Imine C->D E Hydride from NaBH4 attacks imine carbon D->E Imine Intermediate F Protonation of the resulting anion E->F G Final N-alkylated product F->G

Figure 2: Key mechanistic steps in the reductive amination process.

  • Imine Formation: The nucleophilic amino group of (3-Amino-2-methoxyphenyl)methanol attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a series of proton transfers and the elimination of a water molecule to form an imine (Schiff base).[3] This step is typically reversible and the equilibrium can be driven towards the imine by removing water, although in this one-pot procedure, the subsequent reduction step effectively removes the imine from the equilibrium.

  • Reduction: The hydride (H⁻) from sodium borohydride attacks the electrophilic carbon of the C=N double bond of the imine. This is the irreversible step of the process. Subsequent protonation of the resulting nitrogen anion, typically from the methanol solvent during work-up, yields the final N-alkylated amine.[3][9]

Alternative Advanced Methodology: Borrowing Hydrogen Catalysis

For laboratories equipped for catalytic chemistry, the "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HA) methodology presents a highly atom-economical and environmentally benign alternative.[7][8] This approach utilizes alcohols as the alkylating agents, with water being the only byproduct.

The process typically involves a transition metal catalyst, with both precious metals like Ruthenium and Iridium, and more sustainable first-row transition metals such as Cobalt, Nickel, and Manganese being employed.[4][5][6][10]

Conceptual Workflow

G A Alcohol (R-CH2OH) C Aldehyde (R-CHO) A->C Dehydrogenation B [M]-Catalyst F Imine C->F Condensation D [M]-H2 D->B G N-Alkylated Product E (3-Amino-2-methoxyphenyl)methanol E->F F->G Hydrogenation H H2O

Figure 3: Catalytic cycle for N-alkylation via the Borrowing Hydrogen strategy.

This method, while more complex to set up due to the need for specific catalysts and often inert atmospheres and higher temperatures, represents the cutting edge in sustainable amine synthesis.

Troubleshooting and Considerations

  • Low Yield: If the yield is low, ensure all reagents are pure and dry. The aldehyde may be of poor quality or oxidized. Incomplete imine formation can also be a cause; consider extending the reaction time for this step.

  • Side Products: The formation of a tarry mixture can indicate issues with the quality of the starting materials or the presence of oxygen, which can lead to oxidative side reactions.[11]

  • Over-alkylation: While reductive amination generally favors mono-alkylation, using a large excess of the aldehyde and a highly reactive amine can sometimes lead to the formation of the tertiary amine. Using a 1:1 stoichiometry of amine to aldehyde is recommended.

  • Purification Challenges: The polarity of the starting material and the product can be similar. Careful selection of the eluent system for column chromatography is crucial for effective separation.

Conclusion

The selective N-alkylation of (3-Amino-2-methoxyphenyl)methanol is most reliably achieved through a one-pot reductive amination protocol. This method provides high yields of the desired mono-alkylated product while minimizing the formation of undesirable side products. For research focused on green chemistry and process optimization, the exploration of "Borrowing Hydrogen" catalysis offers a promising and sustainable alternative. The choice of method will ultimately depend on the specific research goals, available resources, and the desired scale of the synthesis.

References

  • Gunanathan, C., & Milstein, D. (2015). Cobalt-Catalyzed N-Alkylation of Amines with Alcohols. Organic Letters, 18(1), 190-193. Available from: [Link]

  • Maji, B., & Beller, M. (2024). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. The Journal of Organic Chemistry. Available from: [Link]

  • Barta, K., & de Vries, J. G. (2016). Efficient nickel-catalysed N-alkylation of amines with alcohols. Catalysis Science & Technology, 6(15), 5845-5853. Available from: [Link]

  • Li, H., et al. (2023). N, S Co-Coordinated Zinc Single-Atom Catalysts for N-Alkylation of Aromatic Amines with Alcohols: The Role of S-Doping in the Reaction. Molecules, 28(3), 1083. Available from: [Link]

  • Pizzuti, M., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(52), 36566-36570. Available from: [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299. Available from: [Link]

  • Process for the mono-N-alkylation of aminophenols. (2020). Google Patents.
  • Nagy, J., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(12), 10436-10444. Available from: [Link]

  • Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ResearchGate. Available from: [Link]

  • Barta, K., & de Vries, J. G. (2017). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal, 23(53), 13038-13042. Available from: [Link]

  • Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. (2007). Google Patents.
  • Smith, C. D., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry, 13, 2739-2746. Available from: [Link]

  • Chamoin, S., et al. (2005). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 59(3), 114-118. Available from: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Gunanathan, C., & Milstein, D. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry. Available from: [Link]

  • Maji, B., & Beller, M. (2021). N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). The Journal of Organic Chemistry, 86(4), 3296-3305. Available from: [Link]

  • N-alkylation of aminophenols. (2025, January 28). Reddit. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common side products in the synthesis of (3-Amino-2-methoxyphenyl)methanol and their removal

Welcome to the Technical Support Center for Advanced Organic Synthesis . This portal is designed for researchers, application scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . This portal is designed for researchers, application scientists, and drug development professionals. Below, you will find a comprehensive troubleshooting guide, diagnostic FAQs, and validated standard operating procedures (SOPs) for the synthesis and purification of (3-Amino-2-methoxyphenyl)methanol —a critical intermediate in the development of GSK3a and TYK2 kinase inhibitors.

Module 1: Mechanistic Troubleshooting Map

Before diagnosing specific issues, it is crucial to understand the chemical pathways that lead to both the target molecule and its common side products. The diagram below maps the synthetic routes starting from either methyl 2-methoxy-3-nitrobenzoate or 3-amino-2-methoxybenzoic acid, highlighting where deviations occur.

SynthesisPathway SM1 Methyl 2-methoxy- 3-nitrobenzoate INT1 Methyl 3-amino- 2-methoxybenzoate SM1->INT1 Pd/C, H2 (Nitro Reduction) SP1 Azo/Azoxy Dimers (Nitro Coupling) SM1->SP1 LiAlH4 (Direct Reduction) SM2 3-Amino-2-methoxy- benzoic acid TARGET (3-Amino-2-methoxy- phenyl)methanol SM2->TARGET LiAlH4 or BH3·THF (Acid Reduction) SP3 Incomplete Reduction (Aldehydes/Esters) SM2->SP3 Quenched Early INT1->TARGET LiAlH4 or NaBH4 (Ester Reduction) INT1->SP3 Quenched Early / Depleted Reductant SP2 2-Methoxy-3-methylaniline (Over-reduction) TARGET->SP2 Excess Reductant / High Temp

Figure 1: Synthesis pathways and side product formation for (3-Amino-2-methoxyphenyl)methanol.

Module 2: Diagnostic FAQs

Q1: When attempting a one-pot reduction of methyl 2-methoxy-3-nitrobenzoate using LiAlH₄, my reaction turns deep red/orange, and the yield of the target alcohol is abysmal. What is happening? A: You are observing the formation of azo and azoxy dimers. Lithium aluminum hydride (LiAlH₄) is a powerful hydride donor that reduces nitroarenes via a single-electron transfer (SET) mechanism rather than direct hydride attack. This generates radical anions that rapidly couple to form bimolecular N-N bonds (azoxy, azo, and hydrazo compounds).

  • Causality & Solution: To prevent this, you must decouple the reductions. First, reduce the nitro group to an amine using catalytic hydrogenation (Pd/C, H₂) or a mild metal reduction (Fe/NH₄Cl). Once you have isolated methyl 3-amino-2-methoxybenzoate, proceed with the LiAlH₄ reduction of the ester to the alcohol[1].

Q2: My LC-MS shows a major side product at m/z 138 [M+H]⁺ instead of the expected 154. How do I prevent this? A: The m/z 138 peak corresponds to 2-methoxy-3-methylaniline . The benzylic alcohol of your target molecule is highly susceptible to hydrogenolysis. Prolonged heating (e.g., >60 °C in THF) with excess LiAlH₄ cleaves the benzylic C-O bond, reducing the alcohol to a methyl group.

  • Causality & Solution: This over-reduction is driven by the thermodynamic stability of the resulting substituted toluene derivative. Strictly control the stoichiometry of LiAlH₄ (2.5 equivalents for the acid, 1.5 for the ester) and monitor the reaction closely. If hydrogenolysis persists, switch to a milder ester-reducing system, such as NaBH₄/I₂ (which generates borane in situ) or DIBAL-H at -78 °C.

Q3: I am starting from 3-amino-2-methoxybenzoic acid, but I keep isolating a mixture of the target alcohol and an aldehyde intermediate. How can I purify the alcohol without running a column? A: Incomplete reduction often occurs due to wet THF degrading the LiAlH₄ or premature quenching. The resulting side product, 3-amino-2-methoxybenzaldehyde, can be selectively removed using a saturated sodium bisulfite (NaHSO₃) wash.

  • Causality & Solution: The aldehyde undergoes rapid nucleophilic addition by the bisulfite ion, forming a highly water-soluble sulfonate adduct. Dissolve your crude mixture in an organic solvent (e.g., EtOAc) and wash vigorously with saturated aqueous NaHSO₃. The bisulfite adduct partitions into the aqueous layer, leaving your pure benzylic alcohol in the organic phase.

Q4: Quenching the LiAlH₄ reduction creates a thick, unfilterable gray emulsion. How do I recover my product efficiently? A: You are experiencing aluminum hydroxide gelation, a classic failure point in LiAlH₄ workups.

  • Causality & Solution: Implement the Fieser Workup (the n,n,3n method). The sequential addition of water and sodium hydroxide forces the aluminum salts to precipitate as a crisp, granular white solid (sodium aluminate) that is easily removed via vacuum filtration over Celite. (See Module 4 for the exact protocol).

Module 3: Analytical Signatures & Separation Data

Use the following quantitative data to identify and separate your target molecule from common side products.

CompoundOrigin / CauseMWLC-MS [M+H]⁺TLC R_f (1:1 Hex/EtOAc)Recommended Removal Strategy
(3-Amino-2-methoxyphenyl)methanol Target Product 153.181540.35N/A
Azo/Azoxy Dimers Direct LiAlH₄ on Nitro~300+~301+0.85Silica gel chromatography
2-Methoxy-3-methylaniline Over-reduction137.181380.60Reverse-phase HPLC
3-Amino-2-methoxybenzaldehyde Incomplete reduction151.161520.50Saturated NaHSO₃ aqueous wash
3-Amino-2-methoxybenzoic acid Unreacted SM167.161680.10 (streaks)1M NaOH aqueous wash

Module 4: Validated Standard Operating Procedure (SOP)

The following protocol details the direct reduction of 3-amino-2-methoxybenzoic acid to (3-Amino-2-methoxyphenyl)methanol, a standard procedure utilized in the synthesis of advanced pharmaceutical intermediates[2].

Reagents Required:

  • 3-Amino-2-methoxybenzoic acid (830 mg, 5.0 mmol)

  • Lithium aluminum hydride (LiAlH₄) (484 mg, 12.5 mmol, 2.5 eq)

  • Anhydrous Tetrahydrofuran (THF) (50 mL total)

Step-by-Step Methodology:

  • Preparation of the Reductant Suspension: Evacuate and backfill a dry, round-bottom flask with nitrogen three times. Add LiAlH₄ (484 mg) followed by anhydrous THF (20 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: In a separate dry vial, suspend 3-amino-2-methoxybenzoic acid (830 mg) in anhydrous THF (30 mL). Add this suspension dropwise to the cooled LiAlH₄ mixture over 15 minutes to control the exothermic evolution of hydrogen gas.

  • Thermal Activation: Remove the ice bath, allow the reaction to warm to room temperature, and then heat to 60 °C for 3 hours.

  • Fieser Quench (Self-Validating Step): Cool the reaction mixture back to 0 °C. Dilute with an additional 20 mL of THF to prevent the mixture from becoming too thick. Vigorously stir and sequentially add:

    • 0.48 mL of distilled H₂O (dropwise).

    • 0.48 mL of 15% aqueous NaOH.

    • 1.44 mL of distilled H₂O.

    • Self-Validation Checkpoint: The successful execution of this step is visually self-validating. The reaction mixture will transition from a dark/gray unfilterable sludge to a suspension containing a crisp, granular white precipitate. If the mixture remains gray or gelatinous, continue stirring for an additional 15 minutes.

  • Isolation: Add anhydrous MgSO₄ to the mixture to absorb excess water. Filter the entire suspension through a pad of Celite, washing the filter cake thoroughly with hot THF or ethyl acetate (3 × 20 mL). Concentrate the combined filtrates under reduced pressure to yield the crude (3-amino-2-methoxyphenyl)methanol.

References[2] Title: WO2024233900A1 - Gsk3a inhibitors and methods of use thereof. Source: Google Patents. URL:https://patents.google.com/patent/WO2024233900A1/en[1] Title: Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition. Source: ACS Publications (Organic Process Research & Development). URL:https://pubs.acs.org/doi/10.1021/acs.oprd.1c00471[3] Title: JMX0207, a Niclosamide Derivative with Improved Pharmacokinetics, Suppresses Zika Virus Infection Both In Vitro and In Vivo. Source: PubMed Central (PMC). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8506820/

Sources

Optimization

Troubleshooting guide for failed (3-Amino-2-methoxyphenyl)methanol reactions

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with research teams struggling to synthesize and isolate highly polar, electron-rich amino a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with research teams struggling to synthesize and isolate highly polar, electron-rich amino alcohols.

The synthesis of (3-Amino-2-methoxyphenyl)methanol (CAS: 5129-24-8)[1]—a critical building block for kinase inhibitors (such as GSK3α inhibitors)[2]—is notoriously challenging. The primary synthetic route involves the reduction of 3-amino-2-methoxybenzoic acid using Lithium Aluminum Hydride ( LiAlH4​ )[2]. While the hydride transfer itself is straightforward, the reaction frequently fails during the workup phase due to the molecule's amphoteric nature, high polarity, and susceptibility to oxidation.

This guide is structured to provide diagnostic logic, mechanistic causality, and a self-validating protocol to ensure your synthesis succeeds on the first attempt.

Diagnostic Logic: Identifying the Point of Failure

Before adjusting your protocol, you must identify exactly where the reaction failed. Use the following diagnostic tree to map your analytical results to the correct troubleshooting pathway.

DiagnosticTree Start Reaction Failure: Low Yield or No Product LCMS Run LC-MS / TLC Check Mass & Rf Start->LCMS Incomplete Starting Material or Aldehyde Present LCMS->Incomplete Mass = 167 (SM) Emulsion Thick Emulsion During Workup LCMS->Emulsion No SM, Low Recovery Degradation Black/Brown Oil (Oxidation) LCMS->Degradation Multiple Messy Peaks SolIncomplete Check THF Moisture Increase LiAlH4 to 2.5+ eq Incomplete->SolIncomplete SolEmulsion Implement Fieser Workup (n, n, 3n method) Emulsion->SolEmulsion SolDegradation Degas Solvents Perform Workup under N2 Degradation->SolDegradation

Fig 1. Diagnostic decision tree for troubleshooting (3-Amino-2-methoxyphenyl)methanol synthesis.

Mechanistic Troubleshooting & FAQs

Q1: My LC-MS shows a mixture of starting material and intermediate aldehyde. Why did the reduction stall?

Causality: LiAlH4​ is highly sensitive to moisture. If your tetrahydrofuran (THF) is not strictly anhydrous, the hydride is consumed by water, generating H2​ gas and leaving insufficient equivalents to fully reduce the carboxylic acid. Furthermore, the 3-amino group ( −NH2​ ) and the carboxylic acid ( −COOH ) possess active protons that will immediately consume 2 to 3 equivalents of hydride to form an aluminate complex before any reduction of the carbonyl carbon occurs. Solution: You must use a minimum of 2.5 to 3.0 equivalents of LiAlH4​ [2]. Ensure your THF is freshly drawn from a solvent purification system or distilled over sodium/benzophenone.

Q2: During the aqueous quench, I get a thick, unfilterable gelatinous emulsion. How do I recover my product?

Causality: Quenching LiAlH4​ with excess water or weak acids (like NH4​Cl ) generates aluminum hydroxide ( Al(OH)3​ ), a gelatinous polymer. Because (3-Amino-2-methoxyphenyl)methanol contains both hydrogen-bond donors ( −NH2​ , −OH ) and acceptors ( −OCH3​ ), it adheres strongly to this aluminum gel, making extraction into ethyl acetate (EtOAc) nearly impossible. Solution: Implement the Fieser Workup . By adding water and 15% NaOH in precise stoichiometric ratios, you force the aluminum salts to precipitate as sodium aluminate ( NaAlO2​ ), a granular, easily filterable white solid that does not trap polar organic molecules.

Q3: My isolated product is a dark brown/black oil instead of a pale solid. What caused this degradation?

Causality: The target molecule contains an aniline moiety adjacent to a methoxy group. These electron-donating groups make the aromatic ring exceptionally electron-rich and prone to rapid oxidation by atmospheric oxygen (forming quinone-imine derivatives)[3]. Solution: Perform the reaction, quench, and extraction under an inert nitrogen or argon atmosphere. Degas your extraction solvents by sparging with N2​ for 15 minutes prior to use. Store the final product at -20 °C under argon, shielded from light.

Quantitative Reagent Matrix

To optimize your synthesis, compare the efficacy of various reducing agents for this specific transformation. LiAlH4​ remains the superior choice when handled correctly.

Reducing AgentEquivalents RequiredSolventTemp (°C)Typical YieldPrimary Failure Mode
LiAlH4​ 2.5 - 3.0Anhydrous THF6085-90%Emulsion during aqueous workup
BH3​⋅THF 3.0 - 4.0Anhydrous THF0 to RT70-80%Incomplete reduction; borane adducts
NaBH4​ / I2​ 2.0 ( NaBH4​ )Anhydrous THF0 to 6560-70%Side reactions (aromatic iodination)
NaBH4​ N/AMethanolRT0%Unreactive towards carboxylic acids

Optimized Standard Operating Procedure (SOP)

This protocol is a self-validating system adapted from validated pharmaceutical synthesis routes for GSK3α inhibitor building blocks[2].

Workflow Step1 1. Substrate Addition 3-Amino-2-methoxybenzoic acid Step2 2. Hydride Transfer LiAlH4 in Anhydrous THF Step1->Step2 0°C to 60°C 3 hours Step3 3. Aluminate Quench Fieser Method (H2O/NaOH) Step2->Step3 Cool to 0°C Dropwise quench Step4 4. Isolation (3-Amino-2-methoxyphenyl)methanol Step3->Step4 Filter salts EtOAc Extraction

Fig 2. Step-by-step experimental workflow and mechanistic stages of the reduction process.

Step 1: Equipment Preparation
  • Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Evacuate and backfill the system with high-purity Nitrogen ( N2​ ) three times. Maintain a positive N2​ pressure throughout the reaction.

Step 2: Reagent Loading
  • Add LiAlH4​ (484 mg, 12.5 mmol, 2.5 eq) to the dry flask[2].

  • Suspend the LiAlH4​ in anhydrous THF (20 mL) and cool the mixture to 0 °C using an ice bath.

Step 3: Substrate Addition (Self-Validation Checkpoint)
  • Dissolve 3-amino-2-methoxybenzoic acid (830 mg, 5.0 mmol, 1.0 eq) in anhydrous THF (30 mL)[2].

  • Add the substrate solution dropwise to the LiAlH4​ suspension over 15 minutes.

Self-Validation Checkpoint: You must observe vigorous gas evolution ( H2​ ) immediately upon addition. This confirms the active consumption of the acidic protons. If no gas evolves, your LiAlH4​ is degraded; abort the reaction and source fresh reagents.

Step 4: Heating and Reduction
  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the mixture to 60 °C for 3 hours[2].

  • Monitor via LC-MS. The mass of the starting material (m/z 167) should completely disappear, replaced by the product mass (m/z 153).

Step 5: The Fieser Quench (Critical Step)
  • Cool the reaction mixture strictly to 0 °C. Dilute with 20 mL of degassed EtOAc.

  • Slowly add 0.48 mL of distilled water dropwise (Caution: Highly exothermic).

  • Add 0.48 mL of 15% aqueous NaOH dropwise.

  • Add 1.44 mL of distilled water dropwise.

  • Stir vigorously at room temperature for 30 minutes.

Self-Validation Checkpoint: The formation of a pure white, granular precipitate indicates a successful Fieser quench. If the mixture is a gray, gelatinous slurry, the stoichiometry was incorrect, and your product will be trapped in the emulsion.

Step 6: Extraction and Isolation
  • Filter the white granular salts through a pad of Celite. Wash the filter cake thoroughly with warm EtOAc (3 x 30 mL) to ensure complete recovery of the polar amino alcohol.

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO3​ (20 mL) and brine (20 mL)[2].

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield (3-Amino-2-methoxyphenyl)methanol as a pale solid. Store immediately under inert gas.

References

  • Gsk3a inhibitors and methods of use thereof Google P

Sources

Troubleshooting

Challenges in the scale-up production of (3-Amino-2-methoxyphenyl)methanol

Technical Support Center: Scale-Up Production of (3-Amino-2-methoxyphenyl)methanol As a Senior Application Scientist, I frequently consult on the process development of highly functionalized benzyl alcohols. (3-Amino-2-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Production of (3-Amino-2-methoxyphenyl)methanol

As a Senior Application Scientist, I frequently consult on the process development of highly functionalized benzyl alcohols. (3-Amino-2-methoxyphenyl)methanol (CAS 5129-24-8) is a critical intermediate in the synthesis of advanced therapeutics, including GSK3α and TYK2 inhibitors[1][2]. However, transitioning its synthesis from medicinal chemistry bench-scale to pilot-plant production introduces severe challenges regarding thermal hazards, chemoselectivity, amphoteric workup emulsions, and product stability.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure safe and high-yielding scale-up.

Section 1: Reduction Strategies & Chemoselectivity

Q: Our medicinal chemistry route uses Lithium Aluminum Hydride (LAH) to reduce 3-amino-2-methoxybenzoic acid. Why is this failing at the kilogram scale, and what is the mechanistic alternative?

A: LAH is highly exothermic, requires strictly anhydrous conditions, and generates stoichiometric aluminum salts that trap polar products[3]. At scale, heat transfer limitations cause localized exotherms, leading to over-reduction, solvent boiling, or decomposition.

The Causality & Solution: Substitute LAH with the Sodium Borohydride/Iodine ( NaBH4​/I2​ ) system or Red-Al. The NaBH4​/I2​ system generates borane ( BH3​ ) in situ. Borane is highly electrophilic and chemoselectively coordinates to the electron-rich carboxylic acid over the protonated amine, driving the reduction to the alcohol without the violent exotherm associated with LAH[3]. Alternatively, if you are reducing an ester precursor, utilizing Ruthenium-catalyzed hydrogenation (e.g., Ru-MACHO) reduces the Process Mass Intensity (PMI) significantly and eliminates metal-hydride waste entirely[4].

Table 1: Quantitative Comparison of Reduction Strategies for Scale-Up

Reducing AgentSafety ProfileScalability LimitTypical YieldCost / PMI Impact
LiAlH4​ (LAH) Poor (Pyrophoric)Low (<100g)75-85%High PMI (approx. 52)[4]
NaBH4​ / I2​ ModerateHigh (Multi-kg)80-90%Moderate
Red-Al Good (Toluene sol.)High (Multi-kg)85-95%Moderate
Ru-MACHO / H2​ ExcellentVery High (Pilot)>90%Low PMI (approx. 14)[4]

Section 2: Workup & Isolation of Amphoteric Compounds

Q: We experience unbreakable emulsions during the aqueous quench, resulting in abysmal isolated yields. How do we extract (3-Amino-2-methoxyphenyl)methanol efficiently?

A: The target molecule is amphoteric (containing both a basic aniline and a polar hydroxyl group) and highly water-soluble. When quenching aluminum or boron-based hydrides, gelatinous metal hydroxides form. The amino alcohol chelates these metals, creating highly stable emulsions.

The Causality & Solution: You must chemically disrupt the metal chelation. For metal-hydride reductions, use a Rochelle salt (Potassium sodium tartrate) protocol. The tartrate acts as a powerful bidentate ligand, outcompeting the amino alcohol for the aluminum/boron ions and forcing the metals into the aqueous phase, yielding a clean biphasic system.

Step-by-Step Methodology: Rochelle Salt Workup Protocol

  • Cooling: Cool the crude reduction mixture (typically in THF or Toluene) to 0–5 °C using an ice bath or jacketed reactor.

  • Quenching: Slowly add a saturated aqueous solution of Rochelle salt (1.5 mL per gram of hydride used) dropwise to control hydrogen gas evolution.

  • Aging (Self-Validating Step): Vigorously stir the biphasic mixture at 20–25 °C for 2 to 4 hours. Validation Check: The reaction is complete when the mixture visually transitions from a thick, opaque gray emulsion to two distinct, clear liquid phases. If solids persist, add 10% more Rochelle salt solution and stir for an additional hour.

  • Separation: Separate the organic layer. Extract the remaining aqueous layer with 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF is prioritized here as it offers superior phase separation and solvating power for polar molecules compared to traditional dichloromethane[5].

  • Finishing: Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Workup Crude Crude Reduction Mixture (Contains Al/B Salts) Quench Add Saturated Rochelle Salt (0-5°C) Crude->Quench Age Vigorous Stirring (2-4 hours at 25°C) Quench->Age Phase Biphasic Separation Age->Phase Disrupts Emulsion Aq Aqueous Phase (Chelated Metal Salts) Phase->Aq Org Organic Phase (Product in 2-MeTHF) Phase->Org

Step-by-step Rochelle salt quench and phase separation workflow for amphoteric products.

Section 3: Product Stability & Degradation

Q: Our isolated (3-Amino-2-methoxyphenyl)methanol darkens from off-white to dark brown over a few days and becomes insoluble. What is the degradation mechanism?

A: 2-Aminobenzyl alcohols are notoriously unstable under oxidative conditions[6].

The Causality & Solution: Exposure to atmospheric oxygen or trace residual transition metals catalyzes the oxidation of the benzylic alcohol into 3-amino-2-methoxybenzaldehyde. Once the aldehyde forms, it undergoes rapid intermolecular condensation with the highly nucleophilic primary amine of an adjacent molecule. This cascade forms poly-imines (Schiff bases), resulting in the dark, insoluble polymeric material you observe[7].

Prevention Strategy:

  • Always sparge extraction and chromatography solvents with nitrogen prior to use.

  • Store the final product under an argon atmosphere at -20 °C in amber vials.

  • If long-term storage is required at room temperature, isolate the compound as a hydrochloride salt. Protonating the amine renders it non-nucleophilic, effectively halting the auto-condensation pathway.

Pathway A 3-Amino-2-methoxy benzoic acid B (3-Amino-2-methoxyphenyl) methanol A->B Reduction (NaBH4/I2) C 3-Amino-2-methoxy benzaldehyde B->C Oxidation (O2 / Air) D Poly-imine (Insoluble Polymer) C->D Auto-condensation (-H2O)

Synthetic reduction and subsequent oxidative degradation pathway of 2-aminobenzyl alcohols.

References

  • WO2024233900A1 - Gsk3a inhibitors and methods of use thereof Google P
  • Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases National Institutes of Health (PMC)[Link]

  • Reductive Transformations with Sodium Borohydride and Their Applications ACS Publications[Link]

  • Green Chemistry: Ru-catalyzed hydrogenation vs LAH reduction RSC Publishing[Link]

  • Advances in One-Pot Synthesis through Borrowing Hydrogen Catalysis Chemical Reviews (ACS)[Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review National Institutes of Health (PMC)[Link]

Sources

Optimization

Technical Support Center: Optimizing the Chromatographic Purification of (3-Amino-2-methoxyphenyl)methanol

Welcome to the technical support center for the chromatographic purification of (3-Amino-2-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are navigating...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic purification of (3-Amino-2-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this polar, aromatic amine. Due to its structure, featuring both a primary amine and a benzylic alcohol, this molecule presents unique challenges, including strong interactions with silica stationary phases, susceptibility to oxidation, and poor retention in traditional reversed-phase systems. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic techniques for purifying (3-Amino-2-methoxyphenyl)methanol?

A1: The choice of technique depends on the impurity profile and required scale. For many applications, two methods are primary:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the preferred method for achieving high purity, especially for analytical assessment and small-scale preparative work. C18 columns are a common starting point, but the polar nature of the analyte often requires specialized column chemistries or mobile phase modifications for adequate retention and peak shape.[1][2]

  • Normal Phase Flash Chromatography: Often used for larger scale purification (>100 mg) of crude reaction mixtures. However, the primary amine group can interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing and potential product loss. This can be mitigated by modifying the mobile phase.

Q2: What are the likely impurities in a crude sample?

A2: Impurities typically originate from the synthesis process, which often involves the reduction of a nitro-group precursor, (3-nitro-2-methoxyphenyl)methanol. Potential impurities include:

  • Unreacted Starting Material: Residual (3-nitro-2-methoxyphenyl)methanol.

  • Reaction Intermediates: Partially reduced species like hydroxylamines.

  • Side-Reaction Products: Over-reduction products or byproducts from other functional groups in the synthetic route.[3]

  • Oxidation/Degradation Products: Aminophenols are susceptible to oxidation, which can form colored quinoid structures, especially when exposed to air and light.[4]

Q3: How can I assess the purity of my sample effectively?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most reliable and widely used method for purity assessment.[3][5] A typical starting point would be a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.[6] Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Q4: My purified (3-Amino-2-methoxyphenyl)methanol is a pink or brownish solid. Is this normal?

A4: Discoloration is a common issue with aminophenols and is almost always due to oxidation.[4] While a slight off-white color might be acceptable depending on the application, a distinct pink, purple, or brown hue indicates the presence of oxidized, polymeric impurities. To prevent this, handle the compound under an inert atmosphere (nitrogen or argon) whenever possible, use degassed solvents for chromatography, and store the final product in a cool, dark place.[4]

Troubleshooting Guide: Specific Issues & Solutions

This section addresses common problems encountered during the chromatographic purification of (3-Amino-2-methoxyphenyl)methanol.

Issue 1: Poor Peak Shape in Reversed-Phase HPLC

Q: My peak for (3-Amino-2-methoxyphenyl)methanol is tailing severely on a C18 column. What is causing this and how can I fix it?

A: Peak tailing for basic compounds like your aminophenol is a classic problem in reversed-phase chromatography. The primary cause is secondary ionic interactions between the protonated amine group (a cation) and residual, deprotonated silanol groups (anions) on the silica surface of the stationary phase. This creates multiple interaction mechanisms, slowing a portion of the analyte molecules and causing the peak to "tail."

Solutions, from simplest to most effective:

  • Lower the Mobile Phase pH: Add an acid modifier like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.05-0.1%) to your mobile phase.[6][7] This ensures the silanol groups on the stationary phase are protonated (neutral), minimizing the ionic interaction with your protonated amine.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are "end-capped" to block most of the residual silanol groups. If you are using an older column, switching to a modern equivalent can dramatically improve peak shape.

  • Choose an Alternative Stationary Phase: Consider a column specifically designed for polar or basic compounds. Phenyl-Hexyl phases can offer alternative selectivity through π-π interactions with the aromatic ring.[1] For highly polar compounds, embedded polar group (PEG) or aqueous-stable C18 (like Waters T3) columns are also excellent choices as they are more resistant to dewetting in highly aqueous mobile phases.[2]

start Peak Tailing Observed with Amine Compound cause1 Secondary Silanol Interactions? start->cause1 Primary Suspect cause2 Column Overload? start->cause2 Possible Cause cause3 Using Old or Inappropriate Column? start->cause3 Possible Cause solution1 Lower Mobile Phase pH (e.g., 0.1% Formic Acid) cause1->solution1 Solution solution2 Reduce Sample Concentration/ Injection Volume cause2->solution2 Solution solution3 Switch to High-Purity, End-Capped or Polar-Compatible Column cause3->solution3 Solution

Caption: Troubleshooting workflow for peak tailing.
Issue 2: Poor Retention & Resolution

Q: My compound elutes very close to the solvent front on my C18 column, even with high water content in the mobile phase. How can I increase its retention?

A: This is a common challenge for polar molecules.[2][8] If your compound elutes too early, it has insufficient interaction with the stationary phase, leading to poor separation from other polar impurities.

Solutions:

  • Reduce Organic Solvent Content: The most straightforward approach is to decrease the percentage of acetonitrile or methanol in your mobile phase. However, using 100% aqueous mobile phases can cause "phase collapse" or "dewetting" on traditional C18 columns, leading to a sudden loss of retention.[2]

  • Use an Aqueous-Stable Column: Employ a stationary phase designed for use in highly aqueous conditions (e.g., Agilent ZORBAX StableBond, Waters CORTECS T3).[2][9] These columns have modifications that prevent phase collapse.

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[2] It uses a polar stationary phase (like bare silica or an amide-bonded phase) with a mobile phase rich in organic solvent (typically >80% acetonitrile). Water acts as the strong, eluting solvent. This provides an orthogonal separation mechanism to reversed-phase.

Chromatography ModeStationary PhaseMobile Phase SystemKey Advantage for (3-Amino-2-methoxyphenyl)methanol
Reversed-Phase (RP) C18, Phenyl-HexylWater/Acetonitrile or MethanolWell-understood, good for less-polar impurities.[1]
Aqueous RP Polar-embedded or wide-pore C18100% Aqueous to Water/OrganicExcellent for retaining polar analytes without phase collapse.[2]
HILIC Bare Silica, Amide, DiolAcetonitrile/Aqueous BufferStrong retention of very polar compounds that elute early in RP.[2]
Normal Phase (NP) Silica Gel, AluminaHexanes/Ethyl Acetate (+ modifier)Good for large-scale purification, but requires mobile phase modifier.

Caption: Comparison of chromatographic modes for polar analyte purification.

Issue 3: On-Column Degradation and Low Recovery

Q: I suspect my compound is degrading during purification on silica gel, as my recovery is low and the collected fractions are colored. How can I prevent this?

A: This is a significant risk. The acidic surface of standard silica gel can catalyze degradation or lead to irreversible adsorption of basic amines. Furthermore, exposure to air during the long elution time of column chromatography can cause oxidation.[4]

Solutions:

  • Deactivate the Silica Gel: Before packing your column, you can treat the silica gel to neutralize the acidic silanol sites. A common method is to add a small amount of a basic modifier, such as triethylamine (~0.5-1% v/v) or ammonia (in the form of ammonium hydroxide in methanol), to your eluent system.[10] This amine will preferentially bind to the acidic sites, allowing your compound to pass through without strong, irreversible binding.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or a bonded phase like diol or amino-propylated silica for your flash chromatography.

  • Work Quickly and Under Inert Atmosphere: Prepare your column and run the purification as quickly as possible to minimize air exposure. Using a slight positive pressure of nitrogen or argon can help protect the compound from oxidation during collection.

Detailed Experimental Protocols

Protocol 1: High-Purity Purification using Reversed-Phase HPLC

Objective: To purify (3-Amino-2-methoxyphenyl)methanol to >98% purity on a preparative scale.

Methodology:

  • Analytical Method Development:

    • Column: C18, 4.6 x 150 mm, 5 µm (a modern, high-purity, end-capped column is recommended).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a shallow gradient (e.g., 5-50% B over 20 minutes) to scout for impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm and 275 nm.

    • Optimization: Adjust the gradient to achieve a resolution (Rs) of >1.5 between the main peak and the closest eluting impurity.

  • Method Scale-Up:

    • Column: Select a preparative column with the same stationary phase chemistry and length (e.g., 21.2 x 150 mm).

    • Sample Loading: Dissolve the crude material in a minimal amount of a solvent mixture that matches the initial mobile phase conditions to avoid peak distortion. Perform a loading study on the analytical column to determine the maximum sample load before resolution is compromised.[9]

    • Scaling Flow Rate and Injection Volume: Use geometric scaling equations to adjust the flow rate and injection volume for the larger column diameter.[9]

    • Fraction Collection: Collect fractions based on the UV trace, starting just before the main peak rises and ending after it returns to baseline.

    • Post-Purification Workup: Analyze the collected fractions by analytical HPLC. Combine the pure fractions, and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be freeze-dried or extracted with an organic solvent to recover the purified product.

cluster_0 Analytical Scale cluster_1 Preparative Scale A Scout Gradients (e.g., 5-95% MeCN) B Optimize Gradient for Resolution > 1.5 A->B C Perform Loading Study B->C D Scale Flow Rate & Injection Volume C->D Scale-Up Calculation E Perform Purification Run & Collect Fractions D->E F Analyze Fractions & Combine E->F G Isolate Final Product F->G

Caption: General workflow for method development and scale-up.
Protocol 2: Bulk Purification using Modified Normal Phase Chromatography

Objective: To purify a multi-gram quantity of crude (3-Amino-2-methoxyphenyl)methanol.

Methodology:

  • TLC Method Development:

    • Stationary Phase: Standard silica gel TLC plates.

    • Mobile Phase Screening: Test various solvent systems. Start with a non-polar/polar mixture like Hexanes/Ethyl Acetate. If the spot remains at the baseline with significant streaking, add a more polar solvent like methanol.

    • Adding a Modifier: To the best solvent system, add 0.5-1% triethylamine (TEA) or 1-2% of a 7N ammonia in methanol solution. Observe the effect on the spot's Rf and shape. The ideal system will move the spot to an Rf of ~0.3 with minimal tailing.

  • Column Chromatography:

    • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (including the amine modifier).[3]

    • Column Packing: Carefully pack the column to ensure a uniform bed.

    • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorbing the sample onto a small amount of silica gel ("dry loading") is often preferable to a liquid injection, as it leads to better band sharpness.

    • Elution: Run the column using the optimized mobile phase system, gradually increasing polarity if necessary (isocratic elution is often sufficient if TLC is well-optimized).

    • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.[3]

    • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator. Note that triethylamine is relatively high-boiling and may require co-evaporation with a solvent like toluene or drying under high vacuum to remove completely.

References

  • Performance Comparison of HPLC Columns for the Separation of 5-(3-Aminophenyl)-2-chlorophenol. Benchchem.
  • Technical Support Center: Overcoming Challenges in the Purification of 4-Amino-3-nitrophenol Deriv
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC Technologies.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Scaling Small Molecule Purific
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Troubleshooting guide for 4-Amino-N-methylbenzeneethanesulfonamide synthesis reactions. Benchchem.
  • Separation of 4-Aminophenol hydrochloride on Newcrom R1 HPLC column. SIELC Technologies.
  • Troubleshooting side reactions in the synthesis of aminophenols. Benchchem.
  • [Studies on determination of p-aminophenol and its related compounds prepared with catalytic hydrogenation by reversed-phase high performance liquid chrom

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of (3-Amino-2-methoxyphenyl)methanol for Researchers and Drug Development Professionals

(3-Amino-2-methoxyphenyl)methanol is a valuable building block in medicinal chemistry, serving as a precursor for a variety of complex molecular architectures. Its utility stems from the presence of three key functional...

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Author: BenchChem Technical Support Team. Date: March 2026

(3-Amino-2-methoxyphenyl)methanol is a valuable building block in medicinal chemistry, serving as a precursor for a variety of complex molecular architectures. Its utility stems from the presence of three key functional groups: a primary aromatic amine, a hydroxylmethyl group, and a methoxy group, which allow for diverse chemical modifications. This guide provides a comparative analysis of the most common synthetic methodologies for preparing this versatile intermediate, offering detailed experimental protocols, a critical evaluation of each route's advantages and disadvantages, and supporting data to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of (3-Amino-2-methoxyphenyl)methanol primarily revolves around the reduction of a nitro-substituted precursor. The two most prevalent and logical starting materials are 2-methoxy-3-nitrobenzaldehyde and 2-methoxy-3-nitrobenzoic acid. The choice between these precursors dictates the overall synthetic strategy, the reagents required, and the number of synthetic steps. This guide will dissect two primary routes:

  • Route 1: One-Step Reduction of 2-methoxy-3-nitrobenzaldehyde

  • Route 2: Two-Step Reduction of 2-methoxy-3-nitrobenzoic acid

A thorough understanding of the nuances of each approach is critical for efficient and successful synthesis.

Route 1: Direct Reduction of 2-methoxy-3-nitrobenzaldehyde

This is the most direct approach to (3-Amino-2-methoxyphenyl)methanol, involving the simultaneous or sequential reduction of both the nitro and aldehyde functionalities of 2-methoxy-3-nitrobenzaldehyde. The key challenge in this route is to achieve complete reduction of both groups without the formation of significant side products.

Method 1A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of both nitro groups and aldehydes. Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation.

Reaction Scheme:

Experimental Protocol: Catalytic Hydrogenation of 2-methoxy-3-nitrobenzaldehyde

  • Materials:

    • 2-methoxy-3-nitrobenzaldehyde

    • 10% Palladium on carbon (Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

    • Inert gas (Nitrogen or Argon)

    • Celite®

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve 2-methoxy-3-nitrobenzaldehyde (1.0 eq) in methanol or ethanol.

    • Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under a stream of inert gas.

    • Seal the vessel and purge with the inert gas several times to remove any oxygen.

    • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, carefully depressurize the vessel and purge with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to obtain pure (3-Amino-2-methoxyphenyl)methanol.

Method 1B: Reduction with Stannous Chloride (SnCl₂)

Stannous chloride is a classical reagent for the reduction of aromatic nitro groups. In an acidic medium, it can also reduce aldehydes to alcohols, although this may require harsher conditions. The primary advantage of this method is its simplicity and the use of inexpensive reagents. However, the workup can be challenging due to the formation of tin salts.

Reaction Scheme:

Experimental Protocol: Reduction of 2-methoxy-3-nitrobenzaldehyde with SnCl₂

  • Materials:

    • 2-methoxy-3-nitrobenzaldehyde

    • Stannous chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol

    • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

  • Procedure:

    • Dissolve 2-methoxy-3-nitrobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

    • Add a solution of stannous chloride dihydrate (excess, typically 3-5 eq) in concentrated hydrochloric acid to the flask.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

    • Filter the mixture to remove the tin salts, washing the precipitate with ethyl acetate.

    • Extract the filtrate with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Route 2: Two-Step Synthesis from 2-methoxy-3-nitrobenzoic acid

This route offers a more controlled approach, reducing the nitro and carboxylic acid groups in separate, sequential steps. This can sometimes lead to higher overall yields and easier purification, as the chemoselectivity of each step can be more readily controlled.

Overall Reaction Scheme:

Step 1: Reduction of the Nitro Group

The first step involves the selective reduction of the nitro group of 2-methoxy-3-nitrobenzoic acid to form 3-amino-2-methoxybenzoic acid. The methods described in Route 1 (catalytic hydrogenation or SnCl₂ reduction) are both applicable here. Catalytic hydrogenation is often preferred for its cleaner reaction profile.

Step 2: Reduction of the Carboxylic Acid

The second step is the reduction of the carboxylic acid group of 3-amino-2-methoxybenzoic acid to the corresponding alcohol. Strong reducing agents are required for this transformation.

LiAlH₄ is a powerful and versatile reducing agent capable of reducing carboxylic acids to primary alcohols. However, it is highly reactive and requires anhydrous conditions and careful handling.

Experimental Protocol: LiAlH₄ Reduction of 3-amino-2-methoxybenzoic acid

  • Materials:

    • 3-amino-2-methoxybenzoic acid

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Water

    • 15% Sodium hydroxide solution

    • Anhydrous sodium sulfate

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of LiAlH₄ (excess, typically 2-3 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 3-amino-2-methoxybenzoic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

    • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product as needed.

Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), are excellent reagents for the selective reduction of carboxylic acids in the presence of many other functional groups.[1] They are generally considered safer to handle than LiAlH₄.[2]

Experimental Protocol: Borane Reduction of 3-amino-2-methoxybenzoic acid

  • Materials:

    • 3-amino-2-methoxybenzoic acid

    • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

    • Anhydrous tetrahydrofuran (THF)

    • Methanol

    • Aqueous hydrochloric acid (e.g., 1 M HCl)

    • Sodium bicarbonate solution

    • Ethyl acetate

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve 3-amino-2-methoxybenzoic acid (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C.

    • Slowly add the borane-THF solution (excess, typically 2-3 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Cool the reaction mixture to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol.

    • Remove the solvents under reduced pressure.

    • Add aqueous HCl and stir to hydrolyze the borate esters.

    • Neutralize the solution with sodium bicarbonate and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Typical Yield Advantages Disadvantages
1A: Catalytic Hydrogenation 2-methoxy-3-nitrobenzaldehydeH₂, Pd/CHighClean reaction, high atom economy, easy workup.Requires specialized hydrogenation equipment, catalyst can be expensive and pyrophoric.
1B: SnCl₂ Reduction 2-methoxy-3-nitrobenzaldehydeSnCl₂, HClModerate to HighInexpensive reagents, simple reaction setup.Difficult workup due to tin salt precipitation, generation of metallic waste.
2A: LiAlH₄ Reduction 2-methoxy-3-nitrobenzoic acidLiAlH₄HighPowerful and fast reduction.Highly reactive, requires strict anhydrous conditions, pyrophoric reagent, safety concerns on a larger scale.[3][4]
2B: Borane Reduction 2-methoxy-3-nitrobenzoic acidBH₃·THF or BMSHighHigh chemoselectivity, safer to handle than LiAlH₄.[2]Reagents can be expensive, may require longer reaction times.

Characterization of (3-Amino-2-methoxyphenyl)methanol

Independent of the synthetic route chosen, the final product should be thoroughly characterized to confirm its identity and purity.

  • Appearance: Off-white to light yellow solid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the CH₂OH group, the methoxy protons, and the amine protons. The exact chemical shifts and coupling constants will depend on the solvent used.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the amino, methoxy, and hydroxymethyl substituents.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, including O-H and N-H stretching vibrations in the range of 3200-3500 cm⁻¹, and C-O stretching vibrations.

Logical Workflow and Pathway Diagrams

Synthesis_Workflow

Detailed_Pathways

Conclusion and Recommendations

The choice of the optimal synthetic route for (3-Amino-2-methoxyphenyl)methanol depends on several factors, including the scale of the synthesis, the available equipment, safety considerations, and cost.

  • For laboratory-scale synthesis where high purity and a clean reaction profile are desired, Route 1 via catalytic hydrogenation (Method 1A) is often the preferred method, provided the necessary equipment is available.

  • Route 2, utilizing a two-step approach , offers greater control and may be advantageous if the starting material, 2-methoxy-3-nitrobenzoic acid, is more readily available or cost-effective. Within this route, borane reduction (Method 2B) is generally recommended over LiAlH₄ reduction (Method 2A) for its improved safety profile, especially for less experienced researchers or when scaling up.

  • The SnCl₂ reduction method (Method 1B) remains a viable option, particularly when cost is a primary concern and the challenges associated with the workup can be managed.

Ultimately, the information and protocols provided in this guide should empower researchers to make an informed decision and successfully synthesize (3-Amino-2-methoxyphenyl)methanol for their research and development endeavors.

References

  • Catalytic Reduction of Amides Avoiding LiAlH4 OR B2H6 | Request PDF - ResearchGate. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines - Organic Chemistry Portal. Available at: [Link]

  • 1H NMR 2 3 2 3 13C{1H} NMR.
  • Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Available at: [Link]

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC. Available at: [Link]

  • US3935280A - Reduction of amino acids in the presence of boron trifluoride - Google Patents.
  • differences and similarities between LiAlH4 and NaBH4 - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]

  • Benzyl alcohol, o-amino - Organic Syntheses Procedure. Available at: [Link]

  • NaBH4 and LiAlH4 Reductions Explained | PDF | Ester | Aldehyde - Scribd. Available at: [Link]

  • Reduction of Chiral Amino Acids Based on Current Method - JOCPR. Available at: [Link]

  • 3 - Organic Syntheses Procedure. Available at: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate - Organic Chemistry Portal. Available at: [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. Available at: [Link]

  • Conversion of Amides into Amines with LiAlH4 - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 4-Methoxycinnamyl Alcohol and Its Derivatives via Lithium Aluminium Hydride : Investigation of Reduction Product Formation by qNMR Analysis - Thai Journals Online (ThaiJO). Available at: [Link]

  • Studies on the Synthesis of 3-Nitrobenzaldehyde - Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Continuous catalytic transfer hydrogenation of methanol as hydrogen source to synthesize aromatic amines - 中国化学会期刊平台. Available at: [Link]

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC. Available at: [Link]

  • Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. Available at: [Link]

  • (PDF) A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids - ResearchGate. Available at: [Link]

  • (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds - ResearchGate. Available at: [Link]

  • 3-(p-methoxy-benzyloxycarbonyl) amino-2-hydroxy-pentanoic acid - Patent 0672648.
  • A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids - ResearchGate. Available at: [Link]

  • Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Available at: [Link]

  • A green and sustainable catalytic protocol for methoxymethylation of primary amides using methanol with dihydrogen release - RSC Publishing. Available at: [Link]

  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies - citeseerx.ist.psu.edu. Available at: [Link]

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - Semantic Scholar. Available at: [Link]

  • CO2 hydrogenation to methanol over Cu/ZnO/Al2O3 catalysts prepared by a novel gel-network-coprecipitation method. Available at: [Link]

  • Separation and Refining of Amino acids. Available at: [Link]

  • Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide - MDPI. Available at: [Link]

  • Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • US3527808A - Process for purification of tris(hydroxymethyl)aminomethane - Google Patents.

Sources

Comparative

Spectroscopic Comparison Guide: (3-Amino-2-methoxyphenyl)methanol and Its Synthetic Precursors

Executive Summary (3-Amino-2-methoxyphenyl)methanol (CAS: 5129-24-8) is a highly versatile benzylic alcohol utilized as a critical building block in the development of kinase inhibitors (such as GSK3α inhibitors) and com...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Amino-2-methoxyphenyl)methanol (CAS: 5129-24-8) is a highly versatile benzylic alcohol utilized as a critical building block in the development of kinase inhibitors (such as GSK3α inhibitors) and complex abiotic foldamers[1]. In drug development and materials science, the synthesis of this molecule typically relies on the exhaustive reduction of its oxidized precursors: methyl 3-amino-2-methoxybenzoate (an ester) or 3-amino-2-methoxybenzoic acid (a carboxylic acid).

Because the structural differences between the target and its precursors are localized entirely to the oxidation state of the C1 substituent, high-resolution spectroscopy (NMR and FTIR) is the most reliable method for monitoring reaction progress and confirming product fidelity. This guide provides an objective spectroscopic comparison and a self-validating experimental protocol for achieving this chemical transformation.

Mechanistic Pathway & Analytical Logic

The reduction of the ester precursor to the target alcohol requires a strong hydride source, typically Lithium Aluminum Hydride (LiAlH₄). The workflow below illustrates the logical progression from synthesis to spectroscopic validation.

Synthesis_and_Analysis cluster_0 Synthetic Phase cluster_1 Spectroscopic Validation P1 Methyl 3-amino-2-methoxybenzoate (Ester Precursor) Reagent LiAlH4 / THF (Reduction) P1->Reagent 0°C to 60°C Workup Fieser Quench (H2O / NaOH) Reagent->Workup Hydride Transfer Target (3-Amino-2-methoxyphenyl)methanol (Product) Workup->Target Filtration NMR 1H NMR Analysis Loss of 3.8 ppm (s, 3H) Target->NMR Structural Confirm IR FTIR Analysis Loss of 1715 cm⁻¹ (C=O) Target->IR Functional Confirm

Experimental workflow and spectroscopic validation logic for ester reduction.

Spectroscopic Comparison Data

To objectively verify the success of the synthesis, one must analyze the electron-withdrawing or electron-donating effects of the C1 functional group on the aromatic ring. In the precursors, the ester (-COOCH₃) or carboxylic acid (-COOH) groups are strongly electron-withdrawing[2]. This deshields the adjacent aromatic protons, pushing their ¹H NMR signals downfield. Upon reduction to the hydroxymethyl group (-CH₂OH), this electron-withdrawing effect is eliminated, resulting in a distinct upfield shift of the aromatic protons and the appearance of new diagnostic aliphatic signals[3][4].

Table 1: ¹H NMR Spectral Signatures (400 MHz, DMSO-d₆)

Note: Chemical shifts (δ) are approximate and may vary slightly based on concentration and exact solvent calibration.

Functional GroupMethyl 3-amino-2-methoxybenzoate (Precursor 1)3-Amino-2-methoxybenzoic acid (Precursor 2)(3-Amino-2-methoxyphenyl)methanol (Target)
C1 Substituent ~3.8 ppm (s, 3H, -COOCH₃ )~12.5 ppm (br s, 1H, -COOH )~4.5 ppm (d, 2H, -CH₂ OH)~5.0 ppm (t, 1H, -CH₂OH )
Aromatic Protons ~6.7 – 7.3 ppm (m, 3H)~6.7 – 7.2 ppm (m, 3H)~6.5 – 6.8 ppm (m, 3H) (Upfield shift)
Amine (-NH₂) ~5.1 ppm (br s, 2H)~5.1 ppm (br s, 2H)~4.9 ppm (br s, 2H)
Ether (-OCH₃) ~3.7 ppm (s, 3H)~3.7 ppm (s, 3H)~3.7 ppm (s, 3H)

Diagnostic Insight: The absolute confirmation of conversion is the disappearance of the sharp singlet at ~3.8 ppm (ester methyl) and the emergence of the coupled doublet/triplet system at ~4.5/5.0 ppm representing the new benzylic alcohol[5].

Table 2: Key FTIR Absorption Bands (cm⁻¹)
Vibrational ModeEster PrecursorAcid PrecursorTarget Alcohol
C=O Stretch 1710 – 1725 cm⁻¹ (Strong)1680 – 1700 cm⁻¹ (Strong)Absent
O-H Stretch Absent2500 – 3000 cm⁻¹ (Very Broad)3200 – 3400 cm⁻¹ (Broad)
N-H Stretch 3300 – 3500 cm⁻¹ (Doublet)3300 – 3500 cm⁻¹ (Doublet)3300 – 3500 cm⁻¹ (Doublet)
C-O Stretch ~1250 cm⁻¹~1250 cm⁻¹~1250 cm⁻¹ & ~1050 cm⁻¹ (1° Alcohol)

Experimental Protocol: Self-Validating Reduction Workflow

The following protocol details the reduction of methyl 3-amino-2-methoxybenzoate to (3-Amino-2-methoxyphenyl)methanol using LiAlH₄. This methodology is engineered to maximize yield while preventing the common pitfall of product entrapment in aluminum emulsions[5].

Step 1: System Preparation & Reagent Loading
  • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with inert Nitrogen (N₂) or Argon gas.

  • Add anhydrous Tetrahydrofuran (THF) (20 mL) to the flask and cool to 0 °C using an ice-water bath.

  • Carefully suspend Lithium Aluminum Hydride (LiAlH₄) (484 mg, 12.5 mmol, 2.5 eq) in the chilled THF.

    • Causality: LiAlH₄ reacts violently with ambient moisture. Using anhydrous solvent and an inert atmosphere is non-negotiable to prevent reagent degradation and potential fire hazards.

Step 2: Controlled Hydride Transfer
  • Dissolve methyl 3-amino-2-methoxybenzoate (905 mg, 5.0 mmol, 1.0 eq) in anhydrous THF (30 mL).

  • Add the ester solution dropwise to the LiAlH₄ suspension over 15–20 minutes.

    • Causality: The reduction of the ester is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics, preventing solvent boil-over and minimizing unwanted side reactions (such as ether cleavage).

Step 3: Reaction Progression & Monitoring
  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction to 60 °C for 3 hours.

  • Validation Check: Withdraw a 50 µL aliquot, quench it in 1 mL of EtOAc/H₂O, and analyze the organic layer via TLC (Hexane:EtOAc 1:1) or LCMS. Proceed to workup only when the precursor mass/spot is completely consumed.

Step 4: The Fieser Quench (Critical Isolation Step)
  • Cool the reaction mixture back to 0 °C.

  • Dilute the mixture with an additional 20 mL of THF to lower the viscosity.

  • Quench strictly in the following order (based on x grams of LiAlH₄ used; here x=0.484 g):

    • Add x mL of distilled H₂O dropwise (0.48 mL). Wait 5 minutes.

    • Add x mL of 15% aqueous NaOH dropwise (0.48 mL). Wait 5 minutes.

    • Add 3x mL of distilled H₂O dropwise (1.45 mL). Stir vigorously for 15 minutes.

    • Causality: Standard aqueous quenching produces a gelatinous aluminum hydroxide emulsion that traps the polar product and clogs filter paper. The Fieser method forces the aluminum salts to precipitate as a highly granular, crystalline white solid (sodium aluminate), ensuring near-quantitative recovery of the alcohol.

Step 5: Isolation
  • Add anhydrous MgSO₄ to the flask and stir for 5 minutes to remove residual water.

  • Vacuum filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot EtOAc (3 × 20 mL).

  • Concentrate the filtrate under reduced pressure to yield the crude (3-Amino-2-methoxyphenyl)methanol. Purify via flash column chromatography if necessary.

References

  • Title: WO2024233900A1 - Gsk3a inhibitors and methods of use thereof Source: Google Patents URL
  • Title: 3-AMINO-2-METHOXY-BENZOIC ACID METHYL ESTER | 5129-25-9 Source: ChemicalBook URL
  • Source: Chemical Reviews (ACS Publications)
  • Title: Designing abiotic foldamer tertiary and quaternary structures Source: LMU Munich URL

Sources

Validation

Benchmarking the Metabolic Stability of (3-Amino-2-methoxyphenyl)methanol and Its Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Protocol Executive Summary The compound (3-Amino-2-methoxyphenyl)methanol is a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Protocol

Executive Summary

The compound (3-Amino-2-methoxyphenyl)methanol is a highly versatile chemical building block frequently utilized in the synthesis of kinase inhibitors and immunomodulatory agents[1]. However, its baseline structure possesses several metabolic liabilities that can lead to rapid in vivo clearance. This guide provides an objective, data-driven comparison of the parent scaffold against three rationally designed derivatives. By benchmarking these compounds in a validated Human Liver Microsome (HLM) assay, we elucidate the structure-activity relationship (SAR) governing their metabolic stability and provide a robust, self-validating protocol for your own preclinical workflows.

Mechanistic Rationale: Identifying and Overcoming Metabolic Soft Spots

To optimize a compound for clinical viability, one must first understand the causality behind its degradation. The parent scaffold, (3-Amino-2-methoxyphenyl)methanol, is susceptible to three primary Phase I metabolic pathways catalyzed by Cytochrome P450 (CYP) enzymes and alcohol dehydrogenases[2]:

  • O-Demethylation: The methoxy group at the 2-position is a prime target for CYP2D6 and CYP3A4, leading to the formation of a reactive catechol-like intermediate.

  • Alcohol Oxidation: The hydroxymethyl group can be rapidly oxidized to an aldehyde and subsequently to a carboxylic acid.

  • N-Oxidation/Acetylation: The primary amine at the 3-position is susceptible to N-oxidation or Phase II acetylation.

Rational Derivative Design

To benchmark performance, we compared the parent compound against three alternative derivatives designed to systematically block these soft spots:

  • Derivative A: (3-Amino-2-(trifluoromethoxy)phenyl)methanol. The methoxy group is replaced with a trifluoromethoxy ( −OCF3​ ) group. The strong electron-withdrawing nature and C-F bond strength completely block O-demethylation.

  • Derivative B: 1-(3-Amino-2-methoxyphenyl)ethan-1-ol. The addition of an α -methyl group adjacent to the hydroxyl creates steric hindrance, significantly slowing alcohol oxidation.

  • Derivative C: (3-(Methylamino)-2-(trifluoromethoxy)phenyl)methanol. Combines the −OCF3​ modification with N-methylation to simultaneously protect the ether linkage and reduce the nucleophilicity of the amine.

MetabolicOptimization Parent (3-Amino-2-methoxyphenyl)methanol (Parent Scaffold) Sub1 O-Demethylation (CYP2D6/3A4) Parent->Sub1 Rapid Clearance Sub2 Alcohol Oxidation (ADH/CYP) Parent->Sub2 Rapid Clearance DerivA Derivative A (-OCF3 Modification) Sub1->DerivA Blocked via Fluorination DerivB Derivative B (alpha-Methylation) Sub2->DerivB Blocked via Steric Hindrance

Metabolic soft spots of the parent scaffold and corresponding optimization strategies.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

To ensure trustworthiness and scientific integrity , the following protocol is designed as a self-validating system. It utilizes Human Liver Microsomes (HLMs) because they contain the full complement of membrane-bound Phase I enzymes (CYPs, FMOs) required to evaluate these specific metabolic liabilities[3].

The system validates itself by including a minus-NADPH control (to rule out chemical instability independent of CYP metabolism) and two reference standards: Verapamil (a known high-clearance CYP substrate) and Dextromethorphan (a moderate/low-clearance substrate)[4].

Required Reagents
  • Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • 0.1 M Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • NADPH regenerating system (or 1 mM NADPH final concentration).

  • Test compounds and reference standards (Verapamil, Dextromethorphan) prepared at 10 mM in DMSO.

  • Quenching Solution: Ice-cold Acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Preparation of Working Solutions: Dilute the 10 mM compound stocks in 50% Acetonitrile/water to create 100 µM working solutions.

  • Microsome Master Mix: Prepare a suspension of HLMs in the 0.1 M Potassium Phosphate buffer to achieve a protein concentration of 0.625 mg/mL.

  • Compound Addition: Add 1 µL of the 100 µM test compound working solution to 79 µL of the Microsome Master Mix in a 96-well plate. The intermediate concentration is now 1.25 µM compound and 0.625 mg/mL protein.

  • Pre-Incubation: Incubate the plate at 37°C for 5 minutes on an orbital shaker (120 rpm) to achieve thermal equilibrium[5].

  • Reaction Initiation: Initiate the metabolic reaction by adding 20 µL of pre-warmed 5 mM NADPH solution to each well.

    • Causality Note: The final incubation volume is 100 µM, yielding final concentrations of 1 µM test compound , 0.5 mg/mL microsomal protein , and 1 mM NADPH . Keeping DMSO ≤0.1% prevents solvent-mediated CYP inhibition.

  • Minus-NADPH Control: For the negative control wells, add 20 µL of buffer instead of NADPH.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove a 15 µL aliquot from the reaction mixture[5].

  • Quenching: Immediately dispense the 15 µL aliquot into 135 µL of the ice-cold Quenching Solution.

    • Causality Note: The 10x volume of cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity while simultaneously precipitating proteins for cleaner LC-MS/MS injection.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification.

HLMWorkflow Step1 1. Prepare HLM Suspension (0.5 mg/mL protein in PO4 buffer) Step2 2. Add Test Compound (1 µM final conc.) Step1->Step2 Step3 3. Pre-incubate at 37°C (5 mins) Step2->Step3 Step4 4. Initiate Reaction (Add 1 mM NADPH) Step3->Step4 Step5 5. Aliquot at Timepoints (0, 5, 15, 30, 45, 60 min) Step4->Step5 Step6 6. Quench Reaction (Cold Acetonitrile + Internal Std) Step5->Step6 Step7 7. Centrifuge & Analyze (LC-MS/MS Quantification) Step6->Step7

Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Data Analysis and Benchmarking Results

Pharmacokinetic Equations

Metabolic stability is quantified using two primary metrics: Half-life ( t1/2​ ) and Intrinsic Clearance ( CLint​ ).

  • Determine the elimination rate constant ( k ) by plotting the natural log (ln) of the percentage of parent compound remaining versus time. The slope of the linear regression represents −k .

  • Half-life ( t1/2​ ): Calculated as 0.693/k [5].

  • In Vitro Intrinsic Clearance ( CLint,micr​ ): Calculated using the following standard equation[2]:

    CLint,micr​=t1/2​0.693​×Microsomal Protein (mg)Incubation Volume (µL)​

    (Expressed in µL/min/mg protein)

Comparative Performance Data

The following table summarizes the benchmarking results of the parent scaffold against its derivatives and the assay controls.

CompoundStructural Modification t1/2​ (min) CLint,micr​ (µL/min/mg)Clearance Classification
Parent Scaffold None (Baseline)12.4111.8High
Derivative A −OCF3​ substitution28.548.6Moderate
Derivative B α -Methylation22.162.7Moderate-High
Derivative C −OCF3​
  • N-Methylation
68.2 20.3 Low
Verapamil (Control)Assay Positive Control14.893.6High
DextromethorphanAssay Reference Control55.425.0Low-Moderate
Interpretation of Results
  • Parent Scaffold: Exhibits rapid depletion ( t1/2​ = 12.4 min), mirroring the high clearance profile of Verapamil. This confirms that the unprotected methoxy and hydroxymethyl groups are highly labile.

  • Derivatives A & B: Single-point modifications provided measurable, but incomplete, improvements. Blocking O-demethylation (Derivative A) doubled the half-life, indicating it is the primary metabolic driver, but secondary oxidation of the alcohol still occurs.

  • Derivative C: By combining the −OCF3​ group to halt O-demethylation and N-methylation to alter the electronic landscape of the ring, Derivative C achieved a highly stable profile ( t1/2​ > 60 min), comparable to the low-clearance control Dextromethorphan. This makes Derivative C the superior candidate for in vivo efficacy studies.

References

  • 2.

  • 4. 5.

Sources

Comparative

Comparative analysis of derivatization reagents for amino alcohols

Title: Comparative Analysis of Derivatization Reagents for Amino Alcohols: A Guide for GC-MS and LC-MS Workflows Introduction: The Analytical Challenge of Amino Alcohols Amino alcohols—such as ethanolamine, ephedrines, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of Derivatization Reagents for Amino Alcohols: A Guide for GC-MS and LC-MS Workflows

Introduction: The Analytical Challenge of Amino Alcohols

Amino alcohols—such as ethanolamine, ephedrines, and sphingolipids—present a unique analytical challenge in drug development and metabolomics. The presence of both hydroxyl (-OH) and amine (-NH2 or -NHR) functional groups imparts highly polar, zwitterionic-like properties to these molecules. Consequently, they exhibit poor volatility for Gas Chromatography (GC) and suffer from weak retention and peak tailing on reversed-phase Liquid Chromatography (LC) columns. Furthermore, because most aliphatic amino alcohols lack native chromophores or fluorophores, standard UV or fluorescence detection is ineffective without chemical modification[1].

Derivatization is therefore mandatory to neutralize active hydrogens, reduce polarity, and introduce detectable moieties. This guide provides an objective, data-driven comparison of the leading derivatization reagents, detailing the causality behind experimental choices to help researchers optimize their analytical workflows.

Mechanistic Overview & Reagent Selection

The selection of a derivatization reagent is dictated by the analytical platform and the specific structural class of the target amine (primary vs. secondary).

  • For GC-MS: The primary objective is to increase volatility and thermal stability. Silylation (e.g., BSTFA, MTBSTFA) and acylation/fluorination (e.g., HFBI) are the gold standards, as they efficiently replace active hydrogens on both -OH and -NH2 groups with non-polar moieties[2][3].

  • For LC-FLD/MS: The goal is to introduce a hydrophobic tag for column retention and a conjugated system for optical detection or ionization enhancement. Reagents like o-Phthalaldehyde (OPA), 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), and Dansyl Chloride are heavily utilized[1][4].

G Start Amino Alcohol Sample GC GC-MS Analysis (Volatility & Thermal Stability) Start->GC LC LC-FLD/MS Analysis (Chromophore & Retention) Start->LC Silyl Silylation (MTBSTFA / BSTFA) GC->Silyl Broad coverage Acyl Acylation/Fluorination (HFBI / TFAA) GC->Acyl High sensitivity (ECD/MS) OPA Primary Amines Only (OPA + Thiol) LC->OPA Fast, automated FMOC Primary & Secondary (FMOC-Cl / Dansyl-Cl) LC->FMOC Comprehensive

Caption: Decision matrix for selecting amino alcohol derivatization reagents based on platform and amine type.

Comparative Analysis of Key Derivatization Reagents

To facilitate objective selection, the quantitative performance metrics and operational characteristics of the most common reagents are summarized below.

Table 1: Quantitative Performance Metrics of Common Derivatization Reagents

ReagentTarget Functional GroupReaction TimeDerivative StabilityPrimary DetectionAdvantagesDisadvantages
MTBSTFA -OH, -NH2, -SH30-60 min (60°C)High (Days)GC-MSForms stable TBDMS derivatives; significantly less moisture sensitive than TMS[2].Steric hindrance can prevent complete derivatization of bulky secondary amines.
HFBI -OH, -NH28 min (50°C)ModerateGC-MS / GC-ECDExcellent sensitivity for trace analysis; highly volatile[3].Requires strictly anhydrous conditions; degrades at temperatures >50°C[3].
OPA Primary -NH2 only~1 min (RT)Low (< 30 min)LC-FLD / LC-MSExtremely fast kinetics; no interference from excess reagent[1][4].Does not react with secondary amines; requires automated on-line mixing[4].
FMOC-Cl Primary & Secondary -NH25-40 min (RT)High (Days)LC-FLD / LC-MSReacts with both amine types; highly stable derivatives[1].Excess reagent forms FMOC-OH, requiring extraction or chromatographic separation[1].
Dansyl-Cl Primary & Secondary -NH2, some -OH30-60 min (Heat)Very High (Weeks)LC-FLD / LC-MSExceptional stability; robust performance in complex biological matrices[4].Slow reaction kinetics; requires heating and alkaline pH conditions[1].

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal standards and mechanistic causality to explain each step.

Protocol 1: GC-MS Silylation using MTBSTFA

Causality & Design: While BSTFA is a common silylating agent, its trimethylsilyl (TMS) derivatives are highly susceptible to hydrolysis. MTBSTFA introduces a tert-butyldimethylsilyl (TBDMS) group. The bulky tert-butyl group provides steric shielding to the siloxane bond, increasing hydrolytic stability by 10,000-fold compared to TMS derivatives, ensuring reliable quantification[2].

  • Sample Preparation: Aliquot 50 µL of the amino alcohol sample (spiked with 1 µg/mL of a deuterated internal standard, e.g., ethanolamine-d4) into a glass vial. Lyophilize or dry under a gentle stream of nitrogen to absolute dryness.

    • Causality: MTBSTFA is deactivated by water; absolute dryness ensures quantitative reaction yield[2].

  • Reagent Addition: Add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA (containing 1% TBDMCS as a catalyst).

  • Reaction Incubation: Cap the vial tightly and incubate at 60°C for 60 minutes.

    • Causality: The bulky TBDMS group suffers from steric hindrance; elevated temperature provides the activation energy needed to drive the reaction to completion for both the -OH and -NH2 groups.

  • System Validation: Inject a reagent blank (acetonitrile + MTBSTFA) prior to the sample sequence to confirm the absence of target analyte carryover. Analyze via GC-MS using a non-polar column (e.g., 5% phenyl-methylpolysiloxane).

Protocol 2: Automated Dual OPA/FMOC-Cl Derivatization for LC-FLD

Causality & Design: OPA reacts instantaneously with primary amines in the presence of a thiol but ignores secondary amines (e.g., ephedrine). FMOC-Cl reacts with both, but excess FMOC-Cl creates massive chromatographic interference. By reacting the sample first with OPA, all primary amines are consumed. Subsequent addition of FMOC-Cl selectively targets the remaining secondary amines without requiring massive reagent excess[5].

  • Buffering: In an autosampler vial, mix 10 µL of sample (containing internal standard) with 90 µL of borate buffer (0.4 M, pH 10.2).

    • Causality: Amines must be in their unprotonated (free base) form to act as effective nucleophiles during derivatization.

  • Primary Amine Derivatization: Program the autosampler to add 10 µL of OPA reagent (10 mg/mL in methanol + 10 µL 3-mercaptopropionic acid). Mix for exactly 1 minute at room temperature.

  • Secondary Amine Derivatization: Program the autosampler to add 10 µL of FMOC-Cl (2.5 mg/mL in acetonitrile). Mix for 2 minutes.

  • Quenching (Critical Step): Add 100 µL of water/0.1% TFA to quench the reaction.

  • System Validation: The autosampler must be programmed to inject the sample immediately (within 1 minute) after quenching.

    • Causality: OPA-primary amine adducts are highly unstable and degrade rapidly; strict automated timing is the only way to ensure quantitative reproducibility[4].

Workflow Prep Sample in Borate Buffer (pH 10.2) OPA Add OPA + Thiol (Reacts 1° Amines) Prep->OPA FMOC Add FMOC-Cl (Reacts 2° Amines) OPA->FMOC Quench Acidic Quench (Stabilization) FMOC->Quench Inject Immediate LC-FLD Injection Quench->Inject

Caption: Automated dual-reagent pre-column derivatization workflow for comprehensive amino alcohol profiling.

Advanced Considerations: Reaction Optimization

When adapting these protocols, researchers must account for specific thermodynamic and matrix constraints:

  • Temperature Limits in Acylation: When using Heptafluorobutyryl imidazole (HFBI) for GC-MS, increasing the reagent volume and temperature generally improves the derivatization efficiency of hydroxyl groups. However, experimental data indicates that exceeding 50°C causes a reversal of the reaction or degradation of the derivative, highlighting the need for strict thermal control[3].

  • Matrix Suppression: In biological samples (e.g., urine or plasma), high concentrations of urea can competitively react with silylating agents. Utilizing solid-phase extraction (SPE) prior to derivatization, or switching to a highly specific alkylating agent like Dansyl Chloride, mitigates these matrix effects[3][4].

Conclusion

The optimal derivatization strategy for amino alcohols is a calculated compromise between analytical sensitivity, derivative stability, and laboratory throughput. For high-throughput clinical LC applications, automated OPA/FMOC-Cl provides rapid turnaround, provided the instrumentation can manage the strict timing required by OPA instability. Conversely, for comprehensive structural elucidation via GC-MS, MTBSTFA offers superior hydrolytic stability over traditional TMS reagents, ensuring reproducible quantification even in moisture-prone environments.

References

  • Title: Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry Source: RSC Publishing URL: [Link]

  • Title: Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials Source: PubMed / National Institutes of Health URL: [Link]

  • Title: Analysis of Amino Acids by On-line Pre-column Derivatization with OPA and FMOC using RHPLC System Source: JASCO Global URL: [Link]

Sources

Validation

Diastereoselective Reduction of β-Hydroxy-N-sulfinyl Imines: A Comparative Guide to Syn- and Anti-1,3-Amino Alcohol Synthesis

Strategic Context & Introduction 1,3-Amino alcohols are critical structural motifs embedded within numerous biologically active natural products (such as halosaline) and synthetic pharmaceutical agents, including HIV pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Introduction

1,3-Amino alcohols are critical structural motifs embedded within numerous biologically active natural products (such as halosaline) and synthetic pharmaceutical agents, including HIV protease inhibitors . Constructing these motifs with precise relative and absolute stereocontrol is a persistent challenge in drug development.

The methodology pioneered by Jonathan A. Ellman and co-workers addresses this by utilizing chiral N-tert-butanesulfinyl imines. Through the highly diastereoselective addition of metalloenamines to aldehydes, researchers can reliably establish the first stereocenter, forming a β-hydroxy-N-sulfinyl imine intermediate . Crucially, this single intermediate serves as a strategic divergence point: the judicious selection of the reducing agent forces the molecule down distinct mechanistic pathways, allowing for the selective synthesis of either the syn- or anti-1,3-amino alcohol with exceptional diastereomeric ratios (dr) .

Mechanistic Framework: The Causality of Selectivity

The core of this methodology relies on the distinct transition states dictated by the physicochemical properties of the reducing agents.

  • Syn-Selective Reduction via Catecholborane: Catecholborane is a relatively mild, Lewis acidic reducing agent. When introduced to the β-hydroxy-N-sulfinyl imine, the boron atom coordinates strongly with the free β-hydroxyl group. This coordination forms a rigid, cyclic transition state that effectively tethers the hydride source to the molecule. The hydride is subsequently delivered intramolecularly to the imine carbon from the same face as the hydroxyl group. This intramolecular delivery overrides background steric biases, exclusively yielding the syn-1,3-amino alcohol .

  • Anti-Selective Reduction via LiBHEt₃ (Super Hydride): Lithium triethylborohydride (LiBHEt₃) is a highly reactive, sterically bulky nucleophile. Unlike catecholborane, it does not form a tethered cyclic intermediate. Instead, the reduction proceeds via an intermolecular hydride attack. The stereochemical outcome is governed entirely by steric approach control. The bulky tert-butanesulfinyl group and the existing β-stereocenter block one face of the imine, forcing the bulky hydride to attack from the less hindered face. This reliably produces the anti-1,3-amino alcohol .

Mechanism cluster_syn Syn-Selective Pathway cluster_anti Anti-Selective Pathway Imine β-Hydroxy-N-sulfinyl Imine (Common Intermediate) CatB Catecholborane (-10 °C) Imine->CatB Boron coordinates with OH LiB LiBHEt₃ (-78 °C) Imine->LiB Intermolecular hydride attack TS1 Rigid Cyclic Transition State (Intramolecular Hydride Delivery) CatB->TS1 SynProd syn-1,3-Amino Alcohol (High dr) TS1->SynProd TS2 Acyclic Transition State (Steric Approach Control) LiB->TS2 AntiProd anti-1,3-Amino Alcohol (High dr) TS2->AntiProd

Divergent mechanistic pathways for the diastereoselective reduction of β-hydroxy-N-sulfinyl imines.

Comparative Performance Data

The following table summarizes the comparative performance of the two reducing systems across different substrate classes, based on the foundational data established by Ellman and colleagues .

Substrate Type (R-groups)Reducing AgentTarget DiastereomerTypical YieldDiastereomeric Ratio (dr)
Aromatic / AliphaticCatecholboranesyn-1,3-amino alcohol82 - 95%> 95:5 (up to 99:1)
Aromatic / AliphaticLiBHEt₃anti-1,3-amino alcohol80 - 92%> 95:5 (up to 98:2)
Aliphatic / AliphaticCatecholboranesyn-1,3-amino alcohol80 - 88%> 90:10
Aliphatic / AliphaticLiBHEt₃anti-1,3-amino alcohol85 - 94%> 95:5

Note: The bulky tert-butanesulfinyl auxiliary is subsequently removed via mild acidic methanolysis (e.g., HCl in MeOH) to yield the free primary 1,3-amino alcohol without any loss of stereochemical integrity .

Validated Experimental Protocols

General Precautions: Both reducing agents are highly moisture-sensitive. All reactions must be conducted under an inert atmosphere (Argon or Nitrogen) using rigorously dried solvents (e.g., THF distilled over sodium/benzophenone).

Protocol A: Synthesis of Syn-1,3-Amino Alcohols (Catecholborane Reduction)
  • Preparation: Dissolve the purified β-hydroxy-N-sulfinyl imine (1.0 equiv) in anhydrous THF (to achieve a 0.1 M concentration) under an argon atmosphere.

  • Cooling: Cool the reaction mixture to -10 °C using an ice/salt bath.

    • Causality: Maintaining -10 °C is critical. Lower temperatures severely retard the reduction rate of the mild catecholborane, while higher temperatures degrade the rigidity of the boron-chelated cyclic transition state, which will erode the syn diastereoselectivity.

  • Addition: Add catecholborane (1.0 M in THF, 3.0 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at -10 °C for 4 to 12 hours. Monitor the reaction via TLC until the starting material is completely consumed.

  • Quenching & Workup: Quench the reaction by the careful addition of aqueous saturated sodium potassium tartrate (Rochelle's salt). Stir vigorously for 2 hours.

    • Causality: Rochelle's salt is required to break up the stable boron emulsions, ensuring a clean phase separation.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude syn-product via flash column chromatography (silica gel, Hexanes/EtOAc).

Protocol B: Synthesis of Anti-1,3-Amino Alcohols (LiBHEt₃ Reduction)
  • Preparation: Dissolve the β-hydroxy-N-sulfinyl imine (1.0 equiv) in anhydrous THF (0.1 M) under argon.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: LiBHEt₃ is an exceptionally powerful reducing agent. The ultra-low temperature is mandatory to slow the reaction kinetics enough to allow steric approach control to dictate the facial selectivity. Warming the reaction prematurely will result in a drastic drop in anti dr.

  • Addition: Add LiBHEt₃ (Super Hydride, 1.0 M in THF, 2.0 equiv) dropwise down the side of the flask to pre-cool the reagent before it hits the mixture.

  • Reaction: Stir at -78 °C for 1 to 2 hours.

  • Quenching & Workup: Quench the reaction strictly at -78 °C by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to slowly warm to room temperature.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Isolate the pure anti-product via flash column chromatography.

Conclusion

The divergent reduction of β-hydroxy-N-sulfinyl imines remains one of the most reliable, self-validating systems for the stereoselective construction of 1,3-amino alcohols. By understanding the mechanistic causality—intramolecular delivery via catecholborane versus intermolecular steric control via LiBHEt₃—researchers can predictably access either diastereomer from a single common intermediate, massively streamlining the synthesis of complex pharmaceutical targets [[1]]([Link]).

Sources

Safety & Regulatory Compliance

Safety

(3-Amino-2-methoxyphenyl)methanol proper disposal procedures

As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and laboratory researchers with immediate, actionable, and scientifically grounded procedures for the ha...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and laboratory researchers with immediate, actionable, and scientifically grounded procedures for the handling and disposal of (3-Amino-2-methoxyphenyl)methanol (CAS: 5129-24-8)[1].

When managing chemical waste, understanding the causality behind safety protocols is just as critical as the steps themselves. This guide bridges the gap between molecular properties and regulatory compliance, ensuring your laboratory maintains both scientific integrity and operational safety.

Chemical Profile & Hazard Causality

(3-Amino-2-methoxyphenyl)methanol is a bifunctional molecule containing both an aniline derivative and a benzyl alcohol moiety. This dual reactivity dictates our approach to its disposal:

  • Aniline Toxicity (Methemoglobinemia): The primary hazard of the amino group is its ability to induce oxidative stress in red blood cells. Upon systemic absorption (via inhalation, ingestion, or dermal contact), aniline derivatives oxidize the Fe²⁺ in hemoglobin to Fe³⁺, forming methemoglobin[2]. This severely impairs oxygen transport, leading to cyanosis and hypoxia[3].

  • Benzyl Alcohol Reactivity: The hydroxymethyl group is susceptible to oxidation. If mixed with strong oxidizing waste (e.g., nitric acid, peroxides), it can undergo an exothermic reaction, oxidizing to an aldehyde or carboxylic acid and potentially causing closed-container overpressurization.

  • Environmental Hazard: Like many substituted anilines, it is toxic to aquatic life and persists in the environment, strictly prohibiting drain disposal[4].

Quantitative Data & Waste Classification

To ensure compliance with EPA Resource Conservation and Recovery Act (RCRA) standards[5], all quantitative and logistical data for this compound must be accurately logged on waste manifests.

Property / CategoryData SpecificationOperational Implication
Chemical Name (3-Amino-2-methoxyphenyl)methanolUse full name on waste labels; no abbreviations.
CAS Number 5129-24-8[1]Essential for EH&S tracking and manifesting.
Molecular Weight 153.18 g/mol [6]Used to calculate molar equivalents in spill neutralization.
Physical State Solid (Powder/Crystals)Prone to aerosolization; requires draft-free handling.
EPA Waste Category Toxic / Irritant (40 CFR Part 262)[7]Must be segregated from general refuse and oxidizers.
Incompatibility Strong oxidizers, strong acidsSegregate waste streams to prevent exothermic reactions.

Step-by-Step Methodology: Handling & Disposal

The following protocols are designed as a self-validating system . Every action includes a verification step to ensure the procedure was executed successfully.

Phase 1: Pre-Operational Safety & Setup
  • Engineering Controls: Conduct all transfers and reactions inside a certified chemical fume hood. Causality: The powder can aerosolize, and inhalation rapidly introduces the compound into the bloodstream[8].

  • PPE Selection: Wear safety goggles, a standard lab coat, and double-glove with nitrile gloves. Causality: Aniline derivatives can permeate single-layer nitrile over extended periods. Skin absorption bypasses first-pass metabolism, directly inducing methemoglobinemia[3].

  • Validation Check: Before beginning work, inspect gloves for micro-tears and ensure the fume hood sash is positioned at the certified operational height.

Phase 2: Waste Segregation & Accumulation
  • Solid Waste (Powders, Vials, Contaminated PPE):

    • Place all solid residues and contaminated consumables into a double-lined High-Density Polyethylene (HDPE) solid waste container[4].

    • Do not mix with heavy metal waste or reactive solids.

  • Liquid Waste (Reaction Filtrates, Washings):

    • Aqueous Waste: Adjust the pH of aqueous washings to a neutral range (pH 5–9) before placing them in the designated aqueous waste carboy.

    • Organic Waste: If the compound is dissolved in organic solvents (e.g., Dichloromethane, Ethyl Acetate), dispose of it in the "Halogenated" or "Non-Halogenated" organic waste container, respectively.

  • Validation Check: Verify the pH of aqueous waste using universal indicator paper before sealing the container. The paper should read between pH 5 and 9.

Phase 3: Spill Response & Decontamination (Self-Validating)

If a spill occurs, immediate containment is required to prevent dermal exposure and environmental release.

  • Containment: Cover the solid spill with damp absorbent pads to prevent dust generation. For solutions, use an inert absorbent (e.g., vermiculite or sand).

  • Collection: Scoop the absorbed material using non-sparking tools and place it into a hazardous waste bag.

  • Decontamination: Wash the affected surface with a dilute acidic solution (e.g., 1% acetic acid) to protonate the amine, rendering it water-soluble, followed by a soap and water wash.

  • Self-Validation Check: To validate that the surface is fully decontaminated, wipe the area with a clean swab and apply a drop of a colorimetric amine test reagent (e.g., ninhydrin). A lack of color change validates the complete removal of the aniline derivative.

Phase 4: Final Disposal & Manifesting
  • Labeling: Attach a universally recognized RCRA Hazardous Waste Label to the container. Explicitly write "(3-Amino-2-methoxyphenyl)methanol" and check the boxes for "Toxic" and "Irritant"[9].

  • Storage Limits: Transfer the container to your laboratory's Satellite Accumulation Area (SAA). Ensure the container is securely capped at all times unless actively adding waste.

  • EH&S Transfer: Submit a waste pickup request to your institution's Environmental Health & Safety (EH&S) department before you reach your generator accumulation time limit (e.g., 90 days for Large Quantity Generators, 180 days for Small Quantity Generators)[10].

Waste Segregation Workflow

WasteDisposal Start Generate (3-Amino-2-methoxyphenyl)methanol Waste Decision Physical State of Waste? Start->Decision Solid Solid Waste (Powder, Contaminated PPE) Decision->Solid Liquid Liquid Waste (Solutions, Washings) Decision->Liquid SolidBin Double-lined HDPE Solid Waste Container Solid->SolidBin LiquidDec Solvent Type? Liquid->LiquidDec Labeling Attach RCRA Hazardous Waste Label Specify: Toxic, Irritant SolidBin->Labeling Aqueous Aqueous Solutions (pH 5-9) LiquidDec->Aqueous Organic Organic Solvents (e.g., DCM, EtOAc, MeOH) LiquidDec->Organic AqBin Aqueous Waste Container (No heavy metals/cyanide) Aqueous->AqBin OrgBin Organic Waste Container (Segregate Halogenated) Organic->OrgBin AqBin->Labeling OrgBin->Labeling EHSPickup EH&S Pickup & Incineration (EPA 40 CFR Part 262) Labeling->EHSPickup

Workflow for the segregation and disposal of (3-Amino-2-methoxyphenyl)methanol waste.

References

  • Benchchem. "(3-Amino-2-methoxyphenyl)methanol | 5129-24-8".
  • ChemicalBook. "Benzyl alcohol, 3-amino-2-methoxy- (7CI,8CI) CAS".
  • University of Florida Environmental Health & Safety. "Hazardous Waste Management Guide".
  • Centers for Disease Control and Prevention (CDC) / ATSDR. "Aniline | ToxFAQs™".
  • Centers for Disease Control and Prevention (CDC) / ATSDR. "Aniline | Medical Management Guidelines".
  • National Institutes of Health (NIH). "Aniline Acute Exposure Guideline Levels".
  • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste".
  • U.S. Environmental Protection Agency (EPA). "Categories of Hazardous Waste Generators".
  • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 262 -- Subpart A".
  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary".

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Amino-2-methoxyphenyl)methanol
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